5-Amino-3-phenyl-1,2-oxazole-4-carboxamide
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86859. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
5-amino-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-9(14)7-8(13-15-10(7)12)6-4-2-1-3-5-6/h1-5H,12H2,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYHRZLZAZQSPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935810 | |
| Record name | 5-Amino-3-phenyl-1,2-oxazole-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15783-70-7 | |
| Record name | NSC86859 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-3-phenyl-1,2-oxazole-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-3-phenyl-1,2-oxazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide
This document provides a comprehensive technical overview of a viable synthetic route for this compound, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of an ester intermediate, followed by amidation to yield the final product. This guide includes detailed experimental protocols, tabulated quantitative data for key compounds, and visualizations of the synthesis pathway and experimental workflow.
Synthesis Pathway Overview
The synthesis of this compound is proposed to proceed via a two-step reaction sequence. The initial step involves the construction of the isoxazole ring to form an ethyl ester intermediate. This is followed by the amidation of the ester to furnish the target carboxamide.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous compounds and represent a viable route to the target molecule.
Step 1: Synthesis of Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate
This procedure involves the initial formation of a β-enamino ketoester equivalent, followed by cyclization with hydroxylamine.
Materials:
-
Ethyl benzoylacetate
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Hydroxylamine hydrochloride
-
Sodium ethoxide (EtONa)
-
Hydrochloric acid (HCl)
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Formation of the enolate: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl benzoylacetate (1 equivalent) and ethyl cyanoacetate (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: In a separate flask, prepare a solution of sodium ethoxide in ethanol. To this, add hydroxylamine hydrochloride (1.1 equivalents) and stir for 15 minutes at 0°C.
-
Add the solution from step 3 to the hydroxylamine mixture.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Work-up: Neutralize the reaction mixture with a dilute solution of hydrochloric acid to a pH of approximately 5-6.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Step 2: Synthesis of this compound
This step involves the amidation of the ethyl ester intermediate.
Materials:
-
Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate (from Step 1)
-
Ammonia solution (e.g., 7N in methanol) or aqueous ammonia
-
Methanol (if using aqueous ammonia)
-
Sealed reaction vessel
Procedure:
-
Dissolve ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate (1 equivalent) in methanol in a pressure-rated sealed tube.
-
Add a solution of ammonia in methanol (e.g., 7N, excess) to the flask.
-
Seal the vessel and heat the reaction mixture at a temperature between 70-100°C for 12-24 hours. The reaction should be monitored by TLC.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (at STP) |
| Ethyl Benzoylacetate | C₁₁H₁₂O₃ | 192.21 | Liquid |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | Liquid |
| Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate | C₁₂H₁₂N₂O₃ | 232.24 | Solid |
| This compound | C₁₀H₉N₃O₂ | 203.20 | Solid |
| Reaction Step | Product | Representative Yield (%) | Representative Melting Point (°C) |
| 1. Isoxazole formation | Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate | 60-75 | 130-140 |
| 2. Amidation | This compound | 50-70 | >200 |
*Note: The provided yields and melting points are representative values based on analogous compounds reported in the literature and may vary depending on the specific reaction conditions and purification methods.
Experimental Workflow
The overall experimental workflow, from the initial reaction setup to the final product isolation, is depicted in the following diagram.
Caption: Overall experimental workflow for the synthesis of the target compound.
This technical guide outlines a robust and reproducible synthetic strategy for this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications.
An In-depth Technical Guide to 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide (5APOC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-3-phenyl-1,2-oxazole-4-carboxamide, designated as 5APOC, is a synthetic heterocyclic compound of interest in oncological research. Preliminary data indicate that it functions as a mitochondria-permeable agent capable of inducing apoptosis in cancer cells. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its proposed mechanism of action, based on available data and analysis of structurally related compounds. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key methodologies.
Chemical Properties and Data
The fundamental chemical and physical properties of this compound are summarized below. Spectroscopic data, being not publicly available for this specific molecule, are predicted based on characteristic values from closely related 3-phenyl-1,2-oxazole and 5-amino-isoxazole-4-carboxamide analogues.
Table 1: General and Physicochemical Properties
| Property | Value | Source/Reference |
| IUPAC Name | This compound | - |
| Abbreviation | 5APOC | [1] |
| Molecular Formula | C₁₀H₉N₃O₂ | [1] |
| Molecular Weight | 203.2 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | - |
| Solubility | Soluble in DMSO, Methanol (Predicted) | - |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Bands | Rationale |
| ¹H-NMR | δ 7.4-7.8 ppm (m, 5H, Phenyl-H), δ 6.5-7.5 ppm (br s, 2H, -NH₂), δ 7.2 & 7.5 ppm (br s, 2H, -CONH₂) | Phenyl protons in this range are typical. Amine and amide protons are broad and exchangeable, with variable chemical shifts. |
| ¹³C-NMR | δ 160-170 (C=O, amide), δ 155-165 (C3-Ph), δ ~170 (C5-NH₂), δ 95-105 (C4), δ 125-135 (Phenyl carbons) | Based on data for similar 1,2-oxazole structures. |
| FT-IR (KBr) | 3400-3200 cm⁻¹ (N-H stretching, amine & amide), 1680-1650 cm⁻¹ (C=O stretching, amide I), 1620-1580 cm⁻¹ (N-H bending, amine; C=C stretching, phenyl), 1450-1400 cm⁻¹ (C=N stretching, oxazole) | Characteristic vibrational frequencies for the functional groups present in the molecule. |
| Mass Spec (ESI-MS) | [M+H]⁺ = 204.07 | Calculated for C₁₀H₉N₃O₂ |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed three-step synthesis of 5APOC.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 2-benzoyl-3-(dimethylamino)acrylate
-
In a round-bottom flask, combine ethyl benzoylacetate (1 equivalent) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the volatile components under reduced pressure to yield the crude enamino-ester, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate
-
Dissolve the crude product from Step 1 in ethanol.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium acetate (2 equivalents) to the solution.
-
Heat the mixture to reflux for 6-12 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Step 3: Synthesis of this compound (5APOC)
-
Suspend the purified ester from Step 2 in a concentrated aqueous ammonia solution.
-
Heat the mixture in a sealed vessel at 80-100°C for 12-24 hours.
-
Cool the reaction vessel to room temperature.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the final compound.
Characterization: The final product should be characterized using techniques such as NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity, comparing the results with the predicted data in Table 2.
Biological Activity and Mechanism of Action
5APOC has been identified as a compound that inhibits the growth of cancer cells by inducing apoptosis.[1] The proposed mechanism involves permeabilization of the mitochondrial membrane and interaction with annexin V.[1]
Proposed Signaling Pathway for 5APOC-Induced Apoptosis
The following diagram illustrates a plausible signaling cascade initiated by 5APOC, leading to programmed cell death. This pathway is based on the known roles of mitochondrial depolarization and phosphatidylserine externalization in apoptosis.
Caption: Proposed intrinsic apoptosis pathway induced by 5APOC.
Experimental Protocol: Apoptosis Detection using Annexin V Staining
This protocol describes a standard flow cytometry-based method to quantify apoptosis in cancer cells treated with 5APOC, based on the detection of externalized phosphatidylserine (PS).
Materials:
-
Cancer cell line of interest (e.g., colon cancer cells)
-
5APOC stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of experiment. Incubate overnight.
-
Treatment: Treat the cells with various concentrations of 5APOC (e.g., 0, 1, 5, 10, 25 µM) and a vehicle control (DMSO). Incubate for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells), wash with PBS, and detach the remaining cells using a gentle, non-trypsin-based cell dissociation solution. Combine with the collected medium.
-
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use FITC signal (FL1) to detect Annexin V binding and PI signal (FL2/FL3) to detect necrotic or late apoptotic cells.
-
Data analysis will distinguish four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
Workflow for Investigating 5APOC's Mechanism
Caption: Experimental workflow to validate 5APOC's mechanism.
References
Spectroscopic Analysis of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details predicted and analogous spectroscopic data, outlines experimental protocols for structural elucidation, and presents a logical workflow for its analysis.
Compound Profile
Compound Name: this compound Molecular Formula: C₁₀H₉N₃O₂[1] Molecular Weight: 203.20 g/mol [1] Chemical Structure:
Predicted and Analogous Spectroscopic Data
Due to the limited availability of direct experimental spectra for this compound in publicly accessible literature, the following data tables are compiled based on analogous compounds and theoretical predictions. These values serve as a robust guide for the identification and characterization of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound in a suitable solvent (e.g., DMSO-d₆) are presented below. These predictions are based on the analysis of similar 1,2-oxazole structures.[2]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | Multiplet | 2H | Phenyl protons (ortho) |
| ~ 7.4 - 7.6 | Multiplet | 3H | Phenyl protons (meta, para) |
| ~ 7.3 (broad singlet) | Singlet | 2H | -NH₂ (Amine) |
| ~ 7.0 (broad singlet) | Singlet | 2H | -CONH₂ (Amide) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 170 | C=O (Carboxamide) |
| ~ 158 - 162 | C3 (Oxazole ring) |
| ~ 150 - 155 | C5 (Oxazole ring) |
| ~ 128 - 132 | Phenyl carbons |
| ~ 125 - 128 | Phenyl carbons |
| ~ 95 - 100 | C4 (Oxazole ring) |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are predicted based on the functional groups present in its structure.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch (Amine and Amide) |
| 3050 - 3000 | Medium | C-H stretch (Aromatic) |
| 1680 - 1650 | Strong | C=O stretch (Amide I) |
| 1620 - 1580 | Medium to Strong | N-H bend (Amine), C=N stretch (Oxazole) |
| 1500 - 1400 | Medium | C=C stretch (Aromatic) |
| 1400 - 1200 | Medium | C-N stretch |
| 900 - 650 | Medium to Strong | C-H bend (Aromatic out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique. The expected molecular ion and major fragments are listed below.
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z (Mass-to-Charge Ratio) | Ion | Predicted Fragment |
| 204.07 | [M+H]⁺ | Protonated molecular ion |
| 187.07 | [M+H-NH₃]⁺ | Loss of ammonia from the amine or amide |
| 159.07 | [M+H-CONH₃]⁺ | Loss of the carboxamide group |
| 105.03 | [C₆H₅CO]⁺ | Benzoyl cation |
| 77.04 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Employ a relaxation delay of 5 seconds to ensure full relaxation of all protons.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
-
-
Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition (Positive Ion Mode):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable spray and optimal ionization.
-
Acquire the mass spectrum in the positive ion mode over a mass range of m/z 50-500.
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Select the protonated molecular ion ([M+H]⁺) as the precursor ion.
-
Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a fragment ion spectrum.
-
-
Data Processing: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and a conceptual signaling pathway where such a molecule might be investigated.
Caption: Workflow for the synthesis and spectroscopic characterization.
Caption: Conceptual signaling pathway for functional analysis.
References
The Isoxazole Core: A Journey from Discovery to Drug Design
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have established it as a privileged scaffold in a multitude of therapeutic agents. This technical guide delves into the seminal discovery of isoxazole compounds, tracing their history from initial synthesis to their establishment as a critical pharmacophore in modern drug development. We will explore the foundational experimental protocols, present key quantitative data, and visualize the logical relationships that underpin its synthesis.
The Dawn of Isoxazole Chemistry: Discovery and Early History
The story of isoxazole begins in the late 19th century. The German chemist Ludwig Claisen was a pivotal figure, first recognizing the cyclic structure of a substituted isoxazole, 3-methyl-5-phenylisoxazole, in 1888.[1] However, the first synthesis of the parent isoxazole compound is credited to Claisen in 1903, which he achieved through the oximation of propargylaldehyde acetal.[2] The name "isoxazole" itself was proposed by Hantszch, distinguishing it from its isomer, oxazole, which had been discovered earlier.[3][4]
Early synthetic explorations were largely defined by two robust and versatile methodologies that remain fundamental to this day: the reaction of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with unsaturated compounds.[1][5][6] A significant leap in the latter method came from the extensive work of Quilico and his group between 1930 and 1946, firmly establishing the utility of nitrile oxides in heterocyclic synthesis.[1][7]
These early discoveries laid the chemical groundwork, but the therapeutic potential of isoxazoles began to be realized with the advent of sulfa drugs. Sulfisoxazole, an antibacterial agent, was one of the first commercially successful drugs to feature the isoxazole ring, demonstrating its value as a bio-isostere and a modulator of physicochemical properties.[8][9] This marked the beginning of a new era for the isoxazole scaffold, transitioning it from a subject of academic curiosity to a key building block in the pharmaceutical industry.
Foundational Synthetic Methodologies
The construction of the isoxazole ring has been achieved through numerous synthetic routes. The two classical and most historically significant methods are detailed below.
Method 1: Condensation of 1,3-Dicarbonyls with Hydroxylamine
This is one of the most straightforward and widely used methods for synthesizing substituted isoxazoles. The reaction proceeds by the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine, leading to the formation of the heterocyclic ring through an oxime intermediate followed by cyclization and dehydration.[5][10]
Caption: Experimental workflow for isoxazole synthesis via 1,3-dicarbonyl condensation.
Experimental Protocol: Synthesis of 5-Aryl-Isoxazoles in Aqueous Media [11]
This protocol is a modern, environmentally benign variation of the classical condensation method.
-
Materials:
-
3-(Dimethylamino)-1-arylprop-2-en-1-one (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Deionized Water (5 mL)
-
-
Procedure:
-
To a 25-mL round-bottom flask, add the 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol), hydroxylamine hydrochloride (1 mmol), and water (5 mL).
-
Stir the resulting mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, collect the precipitated solid product by filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure 5-aryl-isoxazole derivative.
-
Method 2: 1,3-Dipolar Cycloaddition
This powerful method involves the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a dipolarophile, typically an alkyne or an alkene, to yield an isoxazole or isoxazoline, respectively.[6] Nitrile oxides are often generated in situ from aldoximes or primary nitro compounds to avoid their dimerization.[12]
Caption: Logical relationship of the two primary historical pathways to the isoxazole core.
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles [12]
This protocol describes a one-pot, three-component synthesis using a deep eutectic solvent (DES).
-
Materials:
-
Aldehyde (2 mmol)
-
Hydroxylamine (2 mmol, 138 mg)
-
Sodium hydroxide (2 mmol, 80 mg)
-
N-Chlorosuccinimide (NCS) (3 mmol, 400 mg)
-
Alkyne (2 mmol)
-
Choline chloride:urea (1:2 molar ratio) as DES (1 mL)
-
Ethyl acetate (AcOEt)
-
-
Procedure:
-
To a stirred solution of the aldehyde (2 mmol) in the choline chloride:urea DES (1 mL), add hydroxylamine (2 mmol) and sodium hydroxide (2 mmol).
-
Stir the resulting mixture at 50°C for one hour to form the aldoxime.
-
Add N-chlorosuccinimide (3 mmol) to the mixture to generate the hydroximinoyl chloride in situ. Continue stirring at 50°C for three hours.
-
Add the corresponding alkyne (2 mmol) to the reaction mixture and stir for an additional four hours at 50°C.
-
Quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3,5-disubstituted isoxazole.
-
The Isoxazole Scaffold in Modern Pharmaceuticals
The isoxazole ring is a constituent of numerous approved drugs, spanning a wide range of therapeutic areas. Its presence can influence a molecule's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. The table below summarizes several key drugs, highlighting the diverse roles this heterocyclic system plays.
| Drug Name | Discovery/Approval Era | Therapeutic Class | Quantitative Data (Example) |
| Sulfamethoxazole | 1960s | Antibiotic (Sulfonamide) | MIC vs. E. coli: ~1 µg/mL (in combination) |
| Cycloserine | 1950s | Antibiotic (Antitubercular) | MIC vs. M. tuberculosis: 5-20 µg/mL |
| Danazol | 1970s | Androgenic Agent | Binds to androgen receptors |
| Leflunomide | 1990s | Antirheumatic (DMARD) | Inhibits dihydroorotate dehydrogenase |
| Valdecoxib | 2000s | COX-2 Inhibitor (NSAID) | COX-2 IC₅₀: ~0.005 µM |
| Risperidone | 1990s | Antipsychotic | High affinity for D₂ and 5-HT₂ₐ receptors |
| Zonisamide | 1980s | Anticonvulsant | Blocks sodium and T-type calcium channels |
Note: The quantitative data provided are representative values and can vary based on experimental conditions.[1][2][6][8]
The success of these drugs underscores the isoxazole's role as a "privileged structure" in drug discovery. Its ability to engage in hydrogen bonding, its dipole moment, and its relative stability make it an attractive and versatile component for medicinal chemists aiming to optimize lead compounds.[8][13] From early antibiotics to highly selective enzyme inhibitors, the history of isoxazole is inextricably linked to the advancement of pharmaceutical science.[14]
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. ijpca.org [ijpca.org]
- 5. youtube.com [youtube.com]
- 6. Isoxazole - Wikipedia [en.wikipedia.org]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nanobioletters.com [nanobioletters.com]
- 11. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide and its Structural Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-amino-3-phenyl-1,2-oxazole-4-carboxamide scaffold has emerged as a promising chemotype in the discovery of novel anticancer agents. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of this class of compounds and their structural analogs. Notably, this compound (5APOC) has been identified as an inducer of apoptosis in cancer cells through a mechanism involving mitochondrial membrane depolarization.[1] This document summarizes key quantitative biological data, details experimental protocols for synthesis and evaluation, and visualizes the proposed signaling pathways and experimental workflows to facilitate further research and development in this area.
Introduction
The search for novel heterocyclic compounds with potent and selective anticancer activity is a cornerstone of modern drug discovery. The 1,2-oxazole (isoxazole) ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2] Within this class, the this compound core represents a key pharmacophore for the development of apoptosis-inducing agents. This guide will delve into the technical details of this compound class, providing a valuable resource for researchers in oncology and medicinal chemistry.
Synthesis of Structural Analogs
The synthesis of this compound and its analogs typically involves a multi-step reaction sequence. A general and versatile method for the construction of the 5-aminoisoxazole ring is the reaction of β-enamino ketoesters with hydroxylamine.[3] Modifications at the 3-phenyl ring and the 4-carboxamide moiety allow for the generation of a diverse library of structural analogs for structure-activity relationship (SAR) studies.
General Synthetic Protocol
A common route to synthesize methyl 5-amino-3-arylaminoisoxazole-4-carboxylates involves the reaction of arylisothiocyanate derivatives with sodium methyl cyanoacetate to form thioxo-propanoates. These intermediates are then reacted with hydroxylamine in the presence of a weak base like ammonium acetate to yield the desired 5-aminoisoxazole core.[4]
Experimental Protocol: Synthesis of Methyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate [4]
-
Synthesis of Methyl 2-cyano-3-oxo-3-(phenylamino)propanoate: To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) is added methyl cyanoacetate. The mixture is stirred, and then phenyl isothiocyanate is added. The reaction mixture is stirred at room temperature. After completion, the mixture is poured into ice water and acidified to precipitate the product. The solid is filtered, washed with water, and dried.
-
Synthesis of Methyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate: The intermediate from the previous step is dissolved in ethanol. Hydroxylamine hydrochloride and ammonium acetate are added, and the mixture is refluxed. After completion of the reaction, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the final product, which can be further purified by crystallization.
Biological Activity and Quantitative Data
Structural analogs of this compound have been evaluated for their antiproliferative activity against various cancer cell lines. The data, where available, is summarized in the table below to facilitate comparison and SAR analysis.
| Compound ID | R1 (Substitution on 3-phenyl) | R2 (Substitution on 4-carboxamide) | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | H | H | Colon (HT29) | 24.3 ± 1.29 | [5] |
| Analog 2 | H | H | Melanoma (LOX IMVI) | 9.55 ± 0.51 | [5] |
| Analog 3 | H | H | Renal (RXF393) | 7.01 ± 0.39 | [5] |
| Analog 4 | 4-Cl | H | Leukemia (SR) | < 1 µM | [6] |
| Analog 5 | 4-OCH3 | H | Breast (MCF-7) | Not specified | |
| Analog 6 | H | 4-fluorophenyl | Not specified | Not specified |
Mechanism of Action: Induction of Apoptosis
The primary mechanism of action for this compound and its analogs is the induction of apoptosis, or programmed cell death, in cancer cells.
Proposed Signaling Pathway
The available evidence suggests that this compound (5APOC) initiates apoptosis through the intrinsic or mitochondrial pathway. A key event is the binding of 5APOC to Annexin V on the outer cell membrane, which leads to the depolarization of the mitochondrial membrane.[1] This disruption of the mitochondrial membrane potential is a critical step in apoptosis, leading to the release of pro-apoptotic factors into the cytoplasm and subsequent activation of the caspase cascade. The Bcl-2 family of proteins are key regulators of this process, with pro-apoptotic members like Bax promoting mitochondrial outer membrane permeabilization and anti-apoptotic members like Bcl-2 inhibiting it.[5][7] The activation of executioner caspases, such as caspase-3, ultimately leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[5][8]
Caption: Proposed apoptotic signaling pathway initiated by this compound analogs.
Experimental Protocols for Biological Evaluation
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: General experimental workflow for the synthesis and biological evaluation of this compound analogs.
Structure-Activity Relationship (SAR)
While a comprehensive SAR study for a large series of direct analogs is not yet publicly available, some general trends can be inferred from the existing literature on related heterocyclic carboxamides.
-
Substitution on the 3-phenyl ring: Modifications to the phenyl ring at the 3-position of the isoxazole core can significantly impact activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties and steric bulk of the molecule, influencing its binding to the biological target.
-
Amide functionality at the 4-position: The carboxamide group is likely a key hydrogen bonding motif. N-substitution on the carboxamide allows for the exploration of different lipophilic and polar groups, which can affect cell permeability and target engagement.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel anticancer agents that induce apoptosis. The available data indicates that these compounds can trigger the intrinsic apoptotic pathway, highlighting the mitochondria as a key target.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a broader range of analogs to establish a clear structure-activity relationship and optimize potency and selectivity.
-
Elucidation of the precise molecular target: Identifying the specific protein(s) that these compounds interact with to initiate the apoptotic cascade.
-
In vivo efficacy studies: Evaluating the most promising candidates in preclinical animal models of cancer to assess their therapeutic potential.
This technical guide provides a solid foundation for researchers to build upon in their efforts to translate the promise of this chemical series into effective cancer therapies.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. ijper.org [ijper.org]
Potential Therapeutic Targets of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-amino-3-phenyl-1,2-oxazole-4-carboxamide scaffold is emerging as a promising pharmacophore with a range of potential therapeutic applications. While direct research on this specific molecule is limited, analysis of structurally related isoxazole and oxazole carboxamides points towards significant activity in the realms of oncology, inflammation, and immunology. A key putative mechanism of action for this class of compounds is the inhibition of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death pathways. This technical guide synthesizes the available preclinical data on this compound and its close analogs, providing a comprehensive overview of its potential therapeutic targets, supporting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.
Core Therapeutic Target: Mitochondrial Permeability Transition Pore (mPTP)
Evidence from closely related diarylisoxazole-3-carboxamides strongly suggests that the primary therapeutic target of this compound is the mitochondrial permeability transition pore (mPTP). The mPTP is a high-conductance channel in the inner mitochondrial membrane, and its prolonged opening is a key event in the induction of apoptosis (programmed cell death) and necrosis. Inhibition of the mPTP is a promising strategy for the treatment of various conditions characterized by excessive cell death, including neurodegenerative diseases, ischemia-reperfusion injury, and certain cancers.
A commercial vendor notes that this compound is a mitochondria membrane permeable compound that inhibits the growth of cancer cells. This aligns with the proposed mechanism of mPTP modulation. Studies on diarylisoxazole-3-carboxamides have demonstrated their potent, Cyclophilin D-independent inhibition of the mPTP.[1]
Proposed Mechanism of Action
This compound and its analogs are thought to directly interact with components of the mPTP complex, stabilizing its closed state and preventing the influx of solutes and water that leads to mitochondrial swelling and rupture. This, in turn, inhibits the release of pro-apoptotic factors like cytochrome c, thereby preventing the activation of the intrinsic apoptotic cascade.
Other Potential Therapeutic Applications
The isoxazole and oxazole carboxamide scaffolds have demonstrated a broad range of biological activities, suggesting that this compound may have therapeutic potential beyond mPTP inhibition.
Anticancer Activity
Derivatives of 5-methyl-3-phenylisoxazole-4-carboxamide have shown significant antiproliferative activity against various cancer cell lines. The proposed anticancer mechanism for the broader class of isoxazole compounds often involves the induction of apoptosis through the mitochondrial pathway.[2]
Anti-inflammatory and Immunosuppressive Effects
N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide have been reported to possess immunosuppressive properties, including the inhibition of TNF-α production.[3] Furthermore, 5-aminoimidazole-4-carboxamide riboside (AICAR), a structural analog, is known to activate AMP-activated protein kinase (AMPK), which in turn inhibits NF-κB signaling, a key pathway in inflammation.
Quantitative Data
The following table summarizes the available quantitative bioactivity data for close structural analogs of this compound. It is important to note that this data is not for the exact compound but for structurally related molecules, providing an indication of the potential potency.
| Compound/Analog | Target/Assay | Activity (IC50/EC50) | Cell Line/System | Reference |
| Diarylisoxazole-3-carboxamide | mPTP Opening (Calcium Retention Capacity) | Low nM to sub-μM | Isolated mouse liver mitochondria | [3] |
| 5-Methyl-3-phenylisoxazole-4-carboxamide derivative | Antiproliferative | Varies (μM range) | Various cancer cell lines | Not specified |
| N'-substituted 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide | TNF-α production | Varies | Human whole blood | [3] |
Experimental Protocols
Calcium Retention Capacity (CRC) Assay for mPTP Opening
This protocol is adapted from studies on diarylisoxazole-3-carboxamide inhibitors of mPTP.[1]
Objective: To measure the ability of isolated mitochondria to sequester Ca²⁺ in the presence and absence of the test compound. Inhibition of mPTP opening is observed as an increased capacity to retain Ca²⁺.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from fresh rat liver or other appropriate tissue by differential centrifugation in a sucrose-based isolation buffer.
-
Assay Buffer: Prepare an assay buffer containing KCl, MOPS, succinate (as a respiratory substrate), and rotenone (to inhibit Complex I).
-
Fluorescence Measurement: Use a fluorescence spectrophotometer equipped with a Ca²⁺-sensitive fluorescent dye (e.g., Calcium Green 5N).
-
Assay Procedure:
-
Add isolated mitochondria to the assay buffer in a stirred cuvette.
-
Add the test compound (this compound) at various concentrations.
-
Initiate the assay by adding pulses of a known concentration of CaCl₂ at regular intervals.
-
Monitor the fluorescence of the Ca²⁺ dye. Mitochondrial uptake of Ca²⁺ will result in a decrease in fluorescence.
-
The opening of the mPTP is indicated by a sudden, large increase in fluorescence as the mitochondria release the accumulated Ca²⁺.
-
-
Data Analysis: The CRC is calculated as the total amount of Ca²⁺ taken up by the mitochondria before the pore opens. An increase in the CRC in the presence of the test compound indicates inhibition of mPTP opening.
Conclusion and Future Directions
While direct experimental data for this compound is currently sparse, the available information on structurally similar compounds strongly suggests that the mitochondrial permeability transition pore is a key therapeutic target. The potent mPTP inhibitory activity of the isoxazole carboxamide scaffold, coupled with its demonstrated anticancer, anti-inflammatory, and immunosuppressive potential, makes this compound a compelling candidate for further investigation.
Future research should focus on:
-
Direct Biological Evaluation: Conducting in vitro and in vivo studies to confirm the mPTP inhibitory, anticancer, anti-inflammatory, and immunosuppressive activities of this compound.
-
Mechanism of Action Studies: Elucidating the precise molecular interactions with the mPTP and exploring its effects on related signaling pathways such as AMPK and NF-κB.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogs to optimize potency, selectivity, and pharmacokinetic properties.
The development of potent and selective mPTP inhibitors holds significant promise for the treatment of a wide range of debilitating diseases. This compound represents a valuable lead compound in this endeavor.
References
- 1. Detection of Mitochondrial Permeability Transition Pore Opening Level [bio-protocol.org]
- 2. espublisher.com [espublisher.com]
- 3. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide: A Technical Guide for Drug Discovery Professionals
Introduction
The 1,2-oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide represents a promising, yet underexplored, structure within this class. Its combination of a phenyl ring, an amino group, and a carboxamide moiety offers multiple points for potential interaction with biological targets. This technical guide provides a comprehensive overview of the in silico modeling of this compound, intended for researchers, scientists, and drug development professionals. The guide outlines a putative synthetic pathway, collates biological data from closely related analogs, and details a hypothetical in silico modeling workflow, from target identification to lead optimization.
Synthesis and Characterization
Proposed Synthetic Pathway
A potential synthetic route is outlined below. The synthesis would commence with the Claisen condensation of ethyl benzoylacetate and N,N-dimethylformamide dimethyl acetal to yield the corresponding enaminone. Subsequent reaction with hydroxylamine hydrochloride would lead to the formation of the 1,2-oxazole ring. The ester can then be converted to the primary amide via ammonolysis to afford the target compound.
Predicted Spectral Data
Based on the analysis of structurally similar compounds, the following spectral characteristics for this compound can be predicted:
-
¹H NMR: Aromatic protons of the phenyl group would appear as multiplets in the range of δ 7.4-7.8 ppm. The protons of the carboxamide group would likely appear as two broad singlets, and the amino group protons as another broad singlet, all in the downfield region.
-
¹³C NMR: The carbon signals for the 1,2-oxazole ring are expected around δ 108 (C4), 150 (C3), and 179 (C5) ppm.[2] The phenyl carbons and the carbonyl carbon of the carboxamide would also be observable in their characteristic regions.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amino and amide groups (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C=N stretching of the oxazole ring.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 204.07.
Biological Activity of Structurally Related Analogs
While specific biological data for this compound is not extensively documented, studies on analogous compounds provide insights into its potential therapeutic applications. The table below summarizes the reported biological activities of several 3-phenyl-1,2-oxazole-4-carboxamide derivatives.
| Compound/Analog Series | Biological Activity | Target/Mechanism of Action | Reference |
| 2-Oxo-4-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide | Acid Ceramidase Inhibition | Inhibition of ceramide metabolism | [3] |
| Pyridyl-oxazole carboxamides | Antifungal | Not specified | [4] |
| 2-Aminooxazole derivatives | Antitubercular | Not specified | [5] |
| 5-Amino-1,2,3-triazole-4-carboxamides | Anti-parasitic (Trypanosoma cruzi) | Not specified | [6] |
In Silico Modeling Workflow
This section outlines a hypothetical in silico modeling workflow for this compound, focusing on a potential antibacterial application, a common activity for this class of compounds.
3.1. Experimental Protocols
3.1.1. Molecular Docking
-
Objective: To predict the binding mode and affinity of this compound to a potential biological target.
-
Software: AutoDock Vina, PyMOL, Discovery Studio.
-
Protocol:
-
Protein Preparation: The crystal structure of the target protein (e.g., Dihydropteroate Synthase from Staphylococcus aureus, PDB ID: 1AD4) is downloaded from the Protein Data Bank. Water molecules and co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added using AutoDock Tools.
-
Ligand Preparation: The 3D structure of this compound is built using ChemDraw and energy minimized using a suitable force field (e.g., MMFF94).
-
Grid Box Generation: A grid box is defined to encompass the active site of the protein, typically centered on the co-crystallized ligand or catalytically important residues.
-
Docking Simulation: Docking is performed using AutoDock Vina with default parameters. The simulation generates multiple binding poses ranked by their binding affinity scores.
-
Analysis: The top-ranked poses are visualized using PyMOL or Discovery Studio to analyze the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
3.1.2. Pharmacophore Modeling
-
Objective: To identify the key chemical features responsible for the biological activity and to use this model for virtual screening.
-
Software: PharmaGist, ZINCPharmer.
-
Protocol:
-
Feature Identification: Based on the docking results and structure-activity relationship (SAR) data from analogs, key pharmacophoric features are identified. For this compound, these would likely include hydrogen bond donors (amino and amide groups), a hydrogen bond acceptor (carbonyl oxygen and oxazole nitrogen), and an aromatic ring (phenyl group).
-
Model Generation: A pharmacophore model is generated based on the spatial arrangement of these features in the docked conformation.
-
Model Validation: The model is validated by its ability to distinguish known active compounds from inactive ones in a test database.
-
Virtual Screening: The validated pharmacophore model is used as a 3D query to screen large compound libraries (e.g., ZINC database) to identify novel molecules with the desired chemical features.
-
Putative Signaling Pathway
Given the prevalence of antibacterial activity among oxazole derivatives, a potential mechanism of action for this compound could be the inhibition of a key bacterial metabolic pathway, such as folate biosynthesis. The inhibition of Dihydropteroate Synthase (DHPS) would disrupt the synthesis of folic acid, which is essential for bacterial growth and replication.
Conclusion
While this compound remains a relatively understudied compound, its structural features and the biological activities of its analogs suggest significant therapeutic potential. This technical guide provides a framework for its further investigation using in silico modeling techniques. The proposed workflow, from synthesis and characterization to molecular docking and pharmacophore modeling, offers a rational approach to elucidating its mechanism of action and identifying novel, more potent derivatives. The integration of computational and experimental approaches will be crucial in unlocking the full therapeutic potential of this promising scaffold.
References
- 1. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 2. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical characteristics of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-3-phenyl-1,2-oxazole-4-carboxamide, also known as 5APOC, is a synthetic compound of interest in cancer research. This technical guide provides a comprehensive overview of its physicochemical characteristics, experimental protocols for its synthesis and analysis, and its mechanism of action related to the induction of apoptosis. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Physicochemical Characteristics
| Property | Value | Reference |
| CAS Number | 15783-70-7 | [3] |
| Molecular Formula | C₁₀H₉N₃O₂ | [1][2] |
| Molecular Weight | 203.2 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Purity | Min. 95% | [1] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the public domain, general synthetic strategies for related isoxazole derivatives can be adapted. One common method involves the reaction of a β-enamino ketoester with hydroxylamine.[4]
General Synthetic Approach
A plausible synthetic route for this compound could involve the following conceptual steps. This is a generalized protocol and would require optimization.
Experimental Protocol (Hypothetical):
-
Formation of the Enamine Intermediate: Ethyl benzoylacetate is reacted with a suitable amide source, such as formamide, in the presence of a catalyst (e.g., an acid or base) and heat to form the corresponding enamine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cyclization: The crude enamine intermediate is then dissolved in a suitable solvent, such as ethanol. An aqueous solution of hydroxylamine hydrochloride is added, and the mixture is refluxed. The progress of the cyclization is monitored by TLC.
-
Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product can be purified by recrystallization from an appropriate solvent system to yield this compound.
Analytical Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons from the phenyl group, protons from the amino group, and a proton from the carboxamide group. The chemical shifts and coupling constants would be characteristic of the isoxazole ring system.[4]
-
¹³C NMR: The spectrum would show characteristic peaks for the carbon atoms of the phenyl ring, the isoxazole ring, and the carboxamide group.[4]
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (203.2 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the synthesized compound.[4]
Biological Activity and Signaling Pathway
This compound has been identified as a compound that inhibits the growth of cancer cells by inducing apoptosis.[1][2] The proposed mechanism of action involves its ability to permeate the mitochondrial membrane, bind to annexin V, and cause depolarization of the mitochondrial membrane.[1][2]
Proposed Apoptotic Signaling Pathway
The induction of apoptosis by this compound appears to follow the intrinsic (mitochondrial) pathway. A simplified representation of this proposed pathway is illustrated below.
Key Steps in the Proposed Pathway:
-
Cellular and Mitochondrial Entry: this compound enters the cell and permeates the mitochondrial membrane.[1][2]
-
Annexin V Binding: Inside the cell, the compound is proposed to bind to Annexin V. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for phosphatidylserine (PS). During the early stages of apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. While the direct intracellular binding of 5APOC to Annexin V and its consequence is an area for further research, this interaction is suggested to be a key event.
-
Mitochondrial Membrane Depolarization: The binding event is thought to trigger a loss of the mitochondrial membrane potential.[1][2]
-
Cytochrome c Release: The depolarization of the mitochondrial membrane leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome. This complex activates caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.
-
Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of programmed cell death.
Experimental Protocols for Apoptosis Assays
To investigate the apoptotic effects of this compound, the following experimental protocols are commonly employed:
Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry:
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Culture cancer cells to the desired confluency.
-
Treat cells with varying concentrations of this compound for a specified time. Include a vehicle-treated control.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Mitochondrial Membrane Potential (ΔΨm) Assay:
-
Principle: This assay measures the integrity of the mitochondrial membrane. In healthy cells, the mitochondrial membrane potential is high. In apoptotic cells, this potential collapses. Dyes such as JC-1 or TMRE are used to assess ΔΨm.
-
Protocol (using JC-1):
-
Treat cells with this compound as described above.
-
Incubate the cells with JC-1 dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Conclusion
This compound is a promising compound for further investigation in the field of oncology. Its ability to induce apoptosis through the mitochondrial pathway makes it a potential candidate for the development of new anticancer therapies. This technical guide has summarized the currently available physicochemical data and provided a framework for its synthesis, characterization, and biological evaluation. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. Methyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate | 1034889-77-4 | JRB88977 [biosynth.com]
- 2. 5-aminoimidazole-4-carboxamide Riboside Induces Apoptosis Through AMP-activated Protein Kinase-independent and NADPH Oxidase-dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Amino-3-phenyl-1,2-oxazole-4-carboxamide and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The 1,2-oxazole (isoxazole) scaffold is a key pharmacophore found in numerous biologically active molecules. This document provides a detailed experimental protocol for a plausible synthetic route to this compound, based on established methodologies for analogous structures. The protocol is divided into three main stages: synthesis of the intermediate ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate, hydrolysis to the corresponding carboxylic acid, and subsequent amidation to yield the final product.
Overall Reaction Scheme
The proposed synthetic pathway is a three-step process commencing with the formation of a substituted isoxazole ester, followed by hydrolysis and amidation.
-
Step 1: Synthesis of Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate
-
Step 2: Hydrolysis to 5-Amino-3-phenyl-1,2-oxazole-4-carboxylic acid
-
Step 3: Amidation to this compound
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate (Intermediate A)
This protocol is adapted from the synthesis of analogous 3-methylisoxazole derivatives.[1][2][3] It involves the initial preparation of a β-alkoxy-α,β-unsaturated ester, which then undergoes cyclization with hydroxylamine.
Materials:
-
Ethyl cyanoacetate
-
Triethyl orthobenzoate
-
4-Dimethylaminopyridine (DMAP, catalytic amount)
-
10% Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Sodium metal (Na)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Deionized water
Procedure:
-
Preparation of Ethyl 2-cyano-3-ethoxy-3-phenylacrylate:
-
In a round-bottom flask, combine equimolar amounts of ethyl cyanoacetate and triethyl orthobenzoate.
-
Add a catalytic amount of DMAP.
-
Heat the mixture to approximately 120-130 °C and equip the flask with a distillation apparatus to remove the ethanol formed during the reaction.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After cooling, the crude product is washed with a 10% HCl solution to remove any remaining DMAP. The product can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
-
Cyclization to form Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate:
-
Prepare a solution of sodium ethoxide (EtONa) by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
In a separate flask, dissolve hydroxylamine hydrochloride in ethanol.
-
Add the hydroxylamine hydrochloride solution to the sodium ethoxide solution at 0 °C.
-
To this mixture, add the crude ethyl 2-cyano-3-ethoxy-3-phenylacrylate dissolved in ethanol.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the excess ethanol under reduced pressure.
-
Resuspend the residue in water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate (Intermediate A).
-
Protocol 2: Synthesis of 5-Amino-3-phenyl-1,2-oxazole-4-carboxylic Acid (Intermediate B)
This step involves the hydrolysis of the ester group of Intermediate A to a carboxylic acid.
Materials:
-
Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate (Intermediate A)
-
10% Sodium hydroxide (NaOH) solution
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Dissolve Intermediate A in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to 70-80 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
After the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated HCl to a pH of approximately 3-4 to precipitate the carboxylic acid.
-
Filter the resulting precipitate, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield 5-Amino-3-phenyl-1,2-oxazole-4-carboxylic acid (Intermediate B).
Protocol 3: Synthesis of this compound (Final Product)
This final step involves the amidation of the carboxylic acid (Intermediate B).
Materials:
-
5-Amino-3-phenyl-1,2-oxazole-4-carboxylic acid (Intermediate B)
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HBTU)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ammonia solution (aqueous or in a suitable organic solvent)
-
Triethylamine (if using a coupling agent)
Procedure (using Thionyl Chloride):
-
Suspend Intermediate B in anhydrous DCM.
-
Add an excess of thionyl chloride dropwise at 0 °C.
-
Reflux the mixture for 2-3 hours until the solid dissolves, indicating the formation of the acyl chloride.
-
Remove the excess thionyl chloride and DCM under reduced pressure.
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Bubble ammonia gas through the solution or add a cooled solution of ammonia in an appropriate solvent dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Data Presentation
The following table summarizes the expected inputs and outputs for the synthesis. Yields are hypothetical and will vary based on experimental conditions.
| Step | Starting Material(s) | Key Reagents | Product | Expected Yield (%) | Physical State |
| 1 | Ethyl cyanoacetate, Triethyl orthobenzoate | DMAP, EtONa, NH₂OH·HCl | Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate | 60-75 | Solid |
| 2 | Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate | NaOH, HCl | 5-Amino-3-phenyl-1,2-oxazole-4-carboxylic acid | 85-95 | Solid |
| 3 | 5-Amino-3-phenyl-1,2-oxazole-4-carboxylic acid | SOCl₂, NH₃ | This compound | 50-70 | Solid |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Signaling Pathway (General Concept)
While a specific signaling pathway for this exact molecule is not defined without biological testing, isoxazole derivatives are known to act as inhibitors or modulators in various pathways. The following is a conceptual representation of how such a molecule might inhibit a kinase signaling cascade.
Caption: Conceptual kinase inhibition pathway by an isoxazole derivative.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The 5-amino-3-phenyl-1,2-oxazole-4-carboxamide scaffold, in particular, is of interest for its potential as an anticancer agent. While detailed research on this specific molecule is emerging, studies on closely related phenyl-isoxazole-carboxamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. These analogues provide valuable insights into the potential mechanisms of action, which may include induction of apoptosis and cell cycle arrest.
This document provides an overview of the application of compounds structurally related to this compound in cancer cell lines, along with detailed protocols for relevant in vitro assays. The data presented is a summary from published studies on N-substituted 3-phenyl-isoxazole-4-carboxamide and 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives, which serve as important reference points for investigating the title compound.
Data Presentation: Cytotoxicity of Phenyl-Isoxazole-Carboxamide Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various phenyl-isoxazole-carboxamide derivatives against several human cancer cell lines.
Table 1: IC50 Values (µM) of N-substituted 3-phenyl-isoxazole-4-carboxamide Derivatives
| Compound ID | HeLa (Cervical Cancer) | Hep3B (Hepatocellular Carcinoma) | MCF-7 (Breast Cancer) | Hek293T (Normal Kidney) |
| 2a | 0.91 | 8.02 | > 50 | 112.78 |
| 2b | > 50 | 5.96 | 20.33 | 266.66 |
| 2c | > 50 | 28.62 | > 50 | > 300 |
| 2d | > 50 | 11.21 | 19.87 | 189.21 |
| Doxorubicin | 0.45 | 2.23 | 0.87 | 0.581 |
Data extracted from Hawash et al., Heterocyclic Communications, 2021.[1][2]
Table 2: IC50 Values (µg/ml) of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide Derivatives
| Compound ID | HeLa (Cervical Cancer) | Hep3B (Hepatocellular Carcinoma) | MCF-7 (Breast Cancer) |
| 2a | > 400 | > 400 | 39.80 |
| 2d | 15.48 | ~23 | > 400 |
| 2e | > 400 | ~23 | > 400 |
| Doxorubicin | 1.12 | 0.98 | 0.45 |
Data extracted from Jaradat et al., Journal of Chemistry, 2021.[3]
Mechanism of Action: Insights from Analogue Studies
Studies on active analogues suggest that the anticancer effects of phenyl-isoxazole-carboxamides may be mediated through the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
Compounds 2d and 2e from the 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide series were found to shift the cell death mechanism in Hep3B cells from necrosis towards apoptosis.[3]
Cell Cycle Arrest
The same compounds (2d and 2e ) induced a delay in the G2/M phase of the cell cycle in Hep3B cells, with an 18.07% increase in the cell population in this phase, an effect comparable to that of doxorubicin.[3]
Mandatory Visualizations
Caption: Proposed mechanism of action for phenyl-isoxazole-carboxamides.
Caption: Workflow for determining in vitro cytotoxicity using the MTS assay.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTS Assay)
This protocol is adapted from the methodology used in the evaluation of phenyl-isoxazole-carboxamide derivatives.[1][2]
1. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., HeLa, Hep3B, MCF-7) and a normal cell line (e.g., Hek293T) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Trypsinize and count the cells. Seed 1 x 10^4 cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 to 72 hours.
3. Cell Viability Measurement:
-
After the incubation period, add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is based on the methodology described for active 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives.[3]
1. Cell Treatment and Harvesting:
-
Seed cells (e.g., Hep3B) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.
-
After treatment, harvest the cells by trypsinization and collect them by centrifugation at 1500 rpm for 5 minutes.
2. Cell Fixation:
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
3. Staining and Flow Cytometry:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of a solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
4. Data Analysis:
-
Use appropriate software (e.g., FlowJo, ModFit) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is a standard method for detecting apoptosis and is relevant for compounds that induce this form of cell death.
1. Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
2. Staining:
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
4. Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Conclusion
The available data on close analogues of this compound suggest that this class of compounds holds promise as anticancer agents. The provided protocols offer a framework for the in vitro evaluation of the title compound's cytotoxic activity, as well as its effects on the cell cycle and apoptosis. Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for the Quantification of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide
These application notes provide a comprehensive overview of a proposed analytical method for the quantification of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide in biological matrices. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic compound with potential therapeutic applications.[1] Accurate and precise quantification of this molecule in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This document outlines a detailed protocol for a validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₉N₃O₂ |
| Molecular Weight | 203.2 g/mol [1] |
| Chemical Structure | |
Signaling Pathway and Mechanism of Action
This compound has been reported to induce apoptosis in cancer cells.[1] The proposed mechanism involves the binding of the compound to Annexin V, leading to the depolarization of the mitochondrial membrane and subsequent activation of the apoptotic cascade.[1]
Caption: Proposed mechanism of this compound induced apoptosis.
Analytical Method: HPLC-MS/MS
A sensitive and selective HPLC-MS/MS method is proposed for the quantification of this compound in human plasma. This method offers high throughput and specificity, which are essential for bioanalytical studies.
Instrumentation and Reagents
-
HPLC System: A system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA), and ultrapure water.
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or a related isoxazole derivative.
Sample Preparation: Protein Precipitation
This protocol describes a simple and efficient protein precipitation method for extracting the analyte from plasma.
References
Application Notes and Protocols: 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide as a Kinase Inhibitor
Disclaimer: The compound 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide is not extensively characterized in publicly available literature. The following application notes and protocols are based on data from structurally related kinase inhibitors, particularly Spleen Tyrosine Kinase (Syk) inhibitors, to provide a representative framework for its potential application and study.
Application Notes
Introduction
This compound is a small molecule that belongs to the class of isoxazole derivatives. This class of compounds has garnered significant interest in drug discovery, particularly as inhibitors of protein kinases. Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune diseases. The structural features of this compound suggest its potential to act as an ATP-competitive kinase inhibitor.
Mechanism of Action
While the specific kinase targets of this compound are yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests it may target key kinases involved in cellular signaling. For instance, the related compound BAY 61-3606 is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk)[1][2][3]. Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.
Inhibition of Syk by ATP-competitive inhibitors typically involves the compound binding to the ATP-binding pocket of the kinase domain, thereby preventing the transfer of a phosphate group from ATP to the substrate protein. This blockade of kinase activity can disrupt downstream signaling cascades. For example, inhibition of Syk has been shown to reduce the phosphorylation of downstream targets such as ERK1/2 and Akt, which are key regulators of cell proliferation, survival, and inflammation[1].
Potential Applications
Given the potential for kinase inhibitory activity, this compound could be a valuable research tool and a starting point for the development of therapeutics in the following areas:
-
Oncology: Many kinases are overexpressed or mutated in cancer cells, leading to uncontrolled cell growth and survival. Inhibitors of kinases like Syk have been investigated for the treatment of various hematological malignancies and solid tumors[4].
-
Inflammation and Autoimmune Diseases: Kinases such as Syk are central to the signaling pathways that mediate inflammatory responses. Inhibition of these kinases can block the release of pro-inflammatory cytokines and mediators, making them attractive targets for diseases like rheumatoid arthritis, asthma, and lupus.
-
Allergic Diseases: Syk plays a critical role in the signaling cascade initiated by the activation of Fc receptors on mast cells and basophils, which leads to the release of histamine and other allergic mediators.
Quantitative Data Summary
The following tables summarize representative quantitative data for a structurally related Syk inhibitor, BAY 61-3606, to provide an expected range of potency for a compound like this compound.
Table 1: In Vitro Kinase Inhibitory Activity of BAY 61-3606
| Kinase | Ki (nM) | IC50 (nM) |
| Syk | 7.5[1][2][3] | 10[1][5] |
| Lyn | >4700[2] | - |
| Fyn | >4700[2] | - |
| Src | >4700[2] | - |
| Itk | >4700[2] | - |
| Btk | >4700[2] | - |
| CDK9 | - | 37[2] |
Table 2: Cellular Activity of BAY 61-3606
| Cell Line | Assay | IC50 / Effect | Reference |
| Human Mast Cells | Anti-IgE-induced histamine release | IC50 = 5.1 nM | [4] |
| Mouse Splenic B-cells | Anti-IgM-induced proliferation | IC50 = 58 nM | [4] |
| SH-SY5Y (neuroblastoma) | Cell Viability (48h) | Dose-dependent reduction | [1] |
| SK-N-BE (neuroblastoma) | Cell Viability (48h) | Dose-dependent reduction | [1] |
| MCF-7 (breast cancer) | TRAIL-induced apoptosis | Sensitizes cells at 0.31-2.5 µM | [4] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Syk Kinase)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against a target kinase, using Syk as an example.
Materials:
-
Recombinant human Syk kinase
-
Biotinylated peptide substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer with a final DMSO concentration of 1%.
-
In a 384-well plate, add 1 µL of the compound dilution or DMSO (vehicle control).
-
Add 2 µL of recombinant Syk kinase diluted in kinase buffer.
-
Add 2 µL of a mixture of the biotinylated peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Western Blot for Phospho-ERK1/2 and Phospho-Akt
This protocol is for assessing the effect of the inhibitor on downstream signaling pathways in a cellular context.
Materials:
-
Cell line of interest (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-ERK1/2, total ERK1/2, phospho-Akt, total Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 4 or 24 hours). Include a vehicle control (DMSO).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control. Repeat the process for phospho-Akt and total Akt.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of the inhibitor on cell viability.
Materials:
-
Cell line of interest
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Visualizations
Caption: Simplified Syk signaling pathway and the point of inhibition.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and standardized protocols for the crystallization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide, a key intermediate in pharmaceutical synthesis. The following sections outline systematic approaches for solvent screening and various crystallization techniques, including slow evaporation, cooling crystallization, and vapor diffusion, to obtain high-quality single crystals suitable for X-ray diffraction and for purification purposes.
Introduction
Crystallization is a critical purification technique in the pharmaceutical industry and a prerequisite for determining the three-dimensional structure of a molecule by single-crystal X-ray diffraction. The quality of the resulting crystals is highly dependent on a variety of factors, including solvent choice, temperature, and the rate of supersaturation. This compound, as an aromatic amide and an isoxazole derivative, presents specific challenges and opportunities for crystallization. This guide offers a systematic approach to developing a robust crystallization protocol for this compound.
Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities.[1][2][3] The specific arrangement of atoms in the crystal lattice, which can exist in different polymorphic forms, can significantly impact the compound's physicochemical properties, including solubility, stability, and bioavailability. Therefore, controlled crystallization is of paramount importance.
Materials and Equipment
Reagents
-
This compound (purity >98%)
-
Screening Solvents (HPLC grade or equivalent):
-
Polar Protic: Methanol, Ethanol, 1-Propanol, 2-Propanol, Water
-
Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Nonpolar: Toluene, Hexanes, Dichloromethane (DCM)
-
-
Antisolvents (for vapor diffusion and antisolvent addition)
Equipment
-
Small glass vials (1-5 mL) with screw caps or septa
-
Test tubes
-
Heating block or water bath
-
Microscope (for crystal inspection)
-
Spatulas and weighing balance
-
Pasteur pipettes and bulbs
-
Filtration apparatus (e.g., syringe filters with PTFE or nylon membranes)
Experimental Protocols
A general workflow for crystallization is essential for systematically identifying optimal conditions.
Protocol 1: Solvent Screening
The selection of an appropriate solvent system is the cornerstone of successful crystallization.[4] A suitable solvent will dissolve the compound when heated but allow for crystal formation upon cooling or slow evaporation.
Objective: To identify suitable solvents or solvent/antisolvent systems for the crystallization of this compound.
Methodology:
-
Place approximately 5-10 mg of the compound into a small vial.
-
Add a selected solvent dropwise at room temperature while stirring until the solid dissolves. Record the approximate volume of solvent used.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to near the solvent's boiling point.
-
If the solid dissolves upon heating, allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) to observe for crystal formation.
-
If the compound is very soluble in a particular solvent at room temperature, that solvent may be a good candidate for the slow evaporation method or as the solvent in a vapor diffusion setup with a suitable antisolvent.
-
Record observations on solubility and crystal formation for each solvent.
Data Presentation: Solvent Screening Results
| Solvent | Solubility at RT (approx. mg/mL) | Solubility at Elevated Temp. | Observations upon Cooling | Suitability |
| Methanol | ||||
| Ethanol | ||||
| Ethyl Acetate | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Toluene | ||||
| Dichloromethane | ||||
| Water |
This table should be filled out based on experimental observations. A related compound, 5-amino-3-(4-methoxyphenyl)isoxazole, was successfully crystallized from ethyl acetate, suggesting this is a promising starting point.[5][6]
Protocol 2: Slow Evaporation
This method is suitable when the compound is soluble in a relatively volatile solvent at room temperature.
Objective: To grow crystals by slowly removing the solvent from a saturated solution.
Methodology:
-
Prepare a saturated or nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) at room temperature.
-
Filter the solution through a syringe filter to remove any insoluble impurities.[7][8]
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use parafilm with a few small holes to allow for slow evaporation.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[8][9]
-
Monitor for crystal growth.
Protocol 3: Cooling Crystallization
This is a common technique where the compound has significantly higher solubility in a solvent at elevated temperatures than at lower temperatures.
Objective: To induce crystallization by decreasing the temperature of a saturated solution.
Methodology:
-
In a test tube or small flask, dissolve the compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol) at an elevated temperature (e.g., in a hot water bath).[9]
-
Ensure all the solid has dissolved to create a saturated solution.
-
If necessary, perform a hot filtration to remove any particulate matter.
-
Allow the solution to cool slowly to room temperature. To slow the cooling rate, the vessel can be placed in an insulated container (e.g., a beaker of hot water that is allowed to cool).
-
Once at room temperature, the vessel can be transferred to a refrigerator (4°C) and then a freezer (-20°C) to maximize crystal yield.
-
Avoid disturbing the solution during the cooling process to promote the growth of larger, higher-quality crystals.[8]
Protocol 4: Vapor Diffusion
This technique is useful for small amounts of material and for screening a wide range of solvent-antisolvent systems.[10] It involves the slow diffusion of an "antisolvent" (in which the compound is insoluble) into a solution of the compound in a "solvent" (in which it is soluble).
Objective: To grow crystals by slowly introducing an antisolvent vapor into the compound solution.
Methodology:
-
Dissolve approximately 2-5 mg of the compound in 0.5 mL of a solvent in which it is highly soluble (e.g., DMF, DCM) in a small, open inner vial.
-
Place this inner vial inside a larger, sealable outer vial or jar.
-
Add 2-5 mL of a miscible antisolvent (e.g., hexanes, diethyl ether) to the outer vial, ensuring the level of the antisolvent is below the top of the inner vial.[10]
-
Seal the outer vial and leave it undisturbed. The antisolvent vapor will slowly diffuse into the solvent in the inner vial, reducing the compound's solubility and promoting crystallization.
-
Monitor the inner vial for crystal growth over several days.
Data Presentation: Crystallization Protocol Parameters
| Method | Solvent | Antisolvent (if applicable) | Temperature Profile | Typical Timeframe | Expected Outcome |
| Slow Evaporation | Ethyl Acetate | N/A | Room Temperature | 3-14 days | Small to medium-sized single crystals |
| Cooling | Ethanol | N/A | 60°C to -20°C (slow ramp) | 1-3 days | Crystalline powder or small needles |
| Vapor Diffusion | DCM | Hexanes | Room Temperature | 2-10 days | Small, high-quality single crystals |
| Vapor Diffusion | DMF | Water | Room Temperature | 5-15 days | Small, high-quality single crystals |
Troubleshooting
-
No Crystals Form: The solution may be undersaturated. Allow more solvent to evaporate or start with a more concentrated solution. Try scratching the inside of the vial with a glass rod to create nucleation sites.
-
Oil Formation: The compound may be "crashing out" of solution too quickly. Slow down the crystallization process by reducing the rate of cooling, using a less volatile solvent for evaporation, or choosing a more slowly diffusing antisolvent. The purity of the compound may also be an issue.
-
Too Many Small Crystals: This indicates rapid nucleation. Reduce the concentration of the solution, slow down the cooling or evaporation rate, or ensure the crystallization vessel is very clean to minimize nucleation sites.[8]
Conclusion
The protocols described provide a systematic and rational approach to the crystallization of this compound. Successful crystallization will likely be achieved through careful solvent screening followed by the application of slow evaporation, cooling, or vapor diffusion techniques. Ethyl acetate, ethanol, and dichloromethane/hexane systems are promising starting points based on the crystallization of similar aromatic amide and isoxazole structures. Patience and careful observation are key to obtaining high-quality crystals.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. How To [chem.rochester.edu]
- 9. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 10. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]
Protocol for Assessing the Anti-inflammatory Activity of Isoxazole Derivatives
Application Notes
This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the anti-inflammatory properties of novel isoxazole derivatives. The described methodologies cover both in vitro and in vivo models, allowing for a thorough evaluation from initial screening to preclinical validation.
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases. Isoxazole derivatives have emerged as a promising class of compounds with potential anti-inflammatory activity.[1] Their therapeutic potential often stems from the inhibition of key inflammatory mediators and signaling pathways.[1]
This protocol outlines a tiered approach, beginning with cell-free enzyme assays to determine direct inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This is followed by cell-based assays using the RAW 264.7 macrophage cell line to evaluate the inhibition of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Finally, a well-established in vivo model, the carrageenan-induced paw edema in rats, is described to assess the compound's efficacy in a living organism.
The successful execution of these protocols will enable the user to:
-
Determine the IC50 of isoxazole derivatives against COX-2.
-
Quantify the reduction of inflammatory markers (NO, TNF-α, IL-6) in a cellular context.
-
Evaluate the in vivo anti-inflammatory efficacy and potential dose-response relationship.
-
Gain insights into the potential mechanism of action by understanding the compound's impact on key inflammatory signaling pathways like NF-κB and MAPK.
Key Signaling Pathways in Inflammation
Understanding the underlying molecular pathways is crucial for interpreting the experimental results. Two of the most critical signaling cascades in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[2] In an unstimulated state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation.[1] This frees NF-κB to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those for TNF-α and IL-6.
Caption: NF-κB Signaling Pathway Activation.
MAPK Signaling Pathway
The MAPK signaling cascade is another crucial pathway involved in cellular responses to a variety of external stimuli, including inflammatory signals.[3] It consists of a series of protein kinases that phosphorylate and activate one another. The three main MAPK families are ERK, JNK, and p38.[4] Activation of these pathways can lead to the expression of pro-inflammatory genes.[4]
Caption: A generalized MAPK Signaling Cascade.
Experimental Protocols
In Vitro Assays
This assay determines the ability of isoxazole derivatives to inhibit the activity of the COX-2 enzyme. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2.[5]
Experimental Workflow:
Caption: Workflow for COX-2 Inhibition Assay.
Protocol:
-
Reagent Preparation:
-
Assay Procedure (96-well white opaque plate):
-
Add 10 µL of the 10X isoxazole derivative solution to the sample wells.
-
Add 10 µL of COX Assay Buffer to the enzyme control wells.[6]
-
Add 10 µL of the positive control inhibitor to the inhibitor control wells.
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the reaction mix to each well, followed by 10 µl of diluted Arachidonic Acid to start the reaction.[5]
-
-
Measurement and Data Analysis:
-
Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.[6]
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percent inhibition for each concentration of the isoxazole derivative relative to the enzyme control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Data Presentation:
| Compound | Concentration (µM) | % Inhibition of COX-2 | IC50 (µM) |
| Isoxazole Derivative 1 | 0.1 | ||
| 1 | |||
| 10 | |||
| Celecoxib (Control) | 0.1 | ||
| 1 | |||
| 10 |
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The amount of nitrite, a stable metabolite of NO, is quantified using the Griess reagent.[7]
Experimental Workflow:
Caption: Workflow for Nitric Oxide Production Assay.
Protocol:
-
Cell Culture and Plating:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[8]
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the isoxazole derivative for 2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[8] Include a vehicle control and an LPS-only control.
-
-
Griess Reaction:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.[9]
-
Incubate at room temperature for 10 minutes.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Calculate the percent inhibition of NO production for each concentration of the isoxazole derivative.
-
Data Presentation:
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Vehicle Control | - | ||
| LPS (1 µg/mL) | - | ||
| Isoxazole Derivative 1 + LPS | 0.1 | ||
| 1 | |||
| 10 |
This protocol measures the inhibitory effect of isoxazole derivatives on the production of TNF-α and IL-6 by LPS-stimulated RAW 264.7 macrophages. Cytokine levels in the cell culture supernatant are quantified using ELISA.
Protocol:
-
Cell Culture, Treatment, and Stimulation:
-
Follow the same procedure as for the Nitric Oxide Production Assay (steps 1 and 2).
-
-
Supernatant Collection:
-
After the 24-hour incubation with LPS, centrifuge the 96-well plate and collect the supernatant. Store at -80°C until analysis.[9]
-
-
ELISA for TNF-α and IL-6:
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Determine the concentration of TNF-α and IL-6 in each sample.
-
Calculate the percent inhibition of cytokine production for each concentration of the isoxazole derivative.
-
Data Presentation:
| Treatment | Concentration (µM) | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Vehicle Control | - | ||||
| LPS (1 µg/mL) | - | ||||
| Isoxazole Derivative 1 + LPS | 0.1 | ||||
| 1 | |||||
| 10 |
In Vivo Assay
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of compounds.[10] Edema is induced by injecting carrageenan into the rat's paw, and the reduction in swelling upon treatment with the isoxazole derivative is measured.[10]
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Protocol:
-
Animals:
-
Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
-
Experimental Groups:
-
Group 1: Vehicle Control (e.g., 0.5% CMC in saline).
-
Group 2: Carrageenan Control (Vehicle + Carrageenan).
-
Group 3: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o. + Carrageenan).[11]
-
Groups 4-6: Isoxazole Derivative (e.g., 10, 20, 50 mg/kg, p.o. + Carrageenan).
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, positive control, or isoxazole derivative orally 30-60 minutes before the carrageenan injection.[12]
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[11]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percent inhibition of edema for the treated groups compared to the carrageenan control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours | % Inhibition of Edema at 3 hours |
| Carrageenan Control | - | 0 | |
| Indomethacin | 10 | ||
| Isoxazole Derivative 1 | 10 | ||
| 20 | |||
| 50 |
Conclusion
This comprehensive protocol provides a robust framework for the systematic evaluation of the anti-inflammatory potential of isoxazole derivatives. By following these detailed methodologies, researchers can generate reliable and reproducible data to support the advancement of promising anti-inflammatory drug candidates. The inclusion of both in vitro and in vivo assays, along with an understanding of the key signaling pathways, will facilitate a thorough characterization of the pharmacological profile of these compounds.
References
- 1. NF-κB - Wikipedia [en.wikipedia.org]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
Application Notes and Protocols for Cell-Based Assays of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of relevant cell-based assays to characterize the biological activity of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide and related isoxazole derivatives. The protocols are intended to guide researchers in evaluating the compound's potential as a therapeutic agent.
Introduction
Isoxazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory properties.[1][2][3] Specifically, various isoxazole-containing molecules have demonstrated pro-apoptotic activity in cancer cell lines and the ability to modulate immune responses.[3][4][5] The following protocols describe standard cell-based assays to investigate the cytotoxic, pro-apoptotic, and immunomodulatory effects of this compound.
I. Cell Viability and Cytotoxicity Assay (MTT Assay)
Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a fundamental first step to determine the cytotoxic or cytostatic effects of the test compound on different cell lines.
Experimental Protocol
1. Cell Seeding:
-
Culture selected cancer cell lines (e.g., K562, U251-MG, T98G) or normal cell lines (e.g., NHDF) in appropriate media until they reach 80-90% confluency.
-
Trypsinize the cells, perform a cell count, and determine viability using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
3. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO₂.
-
After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Untreated Control | 1.25 | 100% |
| Vehicle Control (DMSO) | 1.23 | 98.4% |
| 0.1 | 1.18 | 94.4% |
| 1 | 1.05 | 84.0% |
| 10 | 0.75 | 60.0% |
| 50 | 0.40 | 32.0% |
| 100 | 0.15 | 12.0% |
Experimental Workflow
MTT Assay Experimental Workflow
II. Apoptosis Assay (Annexin V-FITC/PI Staining)
Application Note: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Experimental Protocol
1. Cell Culture and Treatment:
-
Seed cells (e.g., K562) in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound at concentrations around the determined IC₅₀ value for 24-72 hours. Include untreated and vehicle controls.
2. Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
4. Data Analysis:
-
Create a quadrant plot to differentiate cell populations:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant.
Data Presentation
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | 95.2 | 2.5 | 2.3 |
| Vehicle Control (DMSO) | 94.8 | 2.8 | 2.4 |
| Compound (IC₅₀/2) | 75.6 | 15.3 | 9.1 |
| Compound (IC₅₀) | 40.1 | 35.8 | 24.1 |
| Compound (2x IC₅₀) | 15.2 | 50.5 | 34.3 |
Signaling Pathway
Simplified Apoptosis Induction Pathway
III. Immunomodulatory Assay (Cytokine Release)
Application Note: This assay measures the effect of the compound on the production of key inflammatory cytokines, such as TNF-α, by immune cells. It is useful for determining the anti-inflammatory or immunomodulatory potential of the test compound. Human peripheral blood mononuclear cells (PBMCs) are a relevant primary cell model for this purpose.[1]
Experimental Protocol
1. PBMC Isolation:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with PBS and resuspend in complete RPMI-1640 medium.
2. Cell Culture and Treatment:
-
Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce TNF-α production. Include unstimulated and LPS-only controls.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
3. Cytokine Measurement (ELISA):
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
4. Data Analysis:
-
Generate a standard curve using the provided TNF-α standards.
-
Calculate the concentration of TNF-α in each sample based on the standard curve.
-
Determine the percentage of inhibition of TNF-α production by the compound compared to the LPS-only control.
Data Presentation
| Treatment | TNF-α Concentration (pg/mL) | % Inhibition |
| Unstimulated Control | 25 | - |
| LPS Control | 1500 | 0% |
| Compound (1 µM) + LPS | 1250 | 16.7% |
| Compound (10 µM) + LPS | 750 | 50.0% |
| Compound (50 µM) + LPS | 300 | 80.0% |
Experimental Workflow
Cytokine Release Assay Workflow
References
- 1. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Phenyl-1,2-oxazole-4-carboxamide Derivatives in Cancer Research
Disclaimer: To date, no peer-reviewed studies detailing the use of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide in animal models of disease have been published. The following application notes and protocols are based on published in vitro data for structurally related 3-phenylisoxazole-4-carboxamide derivatives and serve as a guide for researchers interested in exploring the in vivo anti-cancer potential of this class of compounds.
Application Notes: Anti-Cancer Potential of 3-Phenyl-1,2-oxazole-4-carboxamide Derivatives
The 3-phenyl-1,2-oxazole-4-carboxamide scaffold has emerged as a promising framework in the discovery of novel anti-cancer agents. Various derivatives have demonstrated significant in vitro cytotoxic activity against a range of human cancer cell lines. These compounds are of interest to researchers in oncology and drug development for their potential to be developed into novel therapeutics.
Mechanism of Action (Hypothesized):
While the precise mechanism for all derivatives is not fully elucidated, a proposed mechanism for some isoxazole-containing compounds involves the induction of apoptosis. One description for this compound suggests it may induce apoptosis through depolarization of the mitochondrial membrane, a process that can be monitored by Annexin V staining.
Preclinical In Vitro Data:
Several studies have reported the anti-proliferative activity of various 5-methyl-3-phenylisoxazole-4-carboxamide derivatives. The data from these studies highlights the potential of this chemical class against various cancer types.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Phenyl-isoxazole-carboxamide Derivatives | HeLa (Cervical Adenocarcinoma) | 0.91 | [1] |
| Hep3B (Hepatocellular Carcinoma) | 5.96 - 28.62 | [1] | |
| MCF-7 (Breast Carcinoma) | Potent to Moderate Activity | [1] | |
| 5-Methyl-3-phenylisoxazole-4-carboxamide Derivatives | B16-F1 (Melanoma) | Moderate to Potent Activity | [2] |
| Colo205 (Colon Cancer) | Moderate to Potent Activity | [2] | |
| HepG2 (Hepatocellular Carcinoma) | Moderate to Potent Activity | [2] | |
| CaCo-2 (Colorectal Adenocarcinoma) | Moderate to Potent Activity | [2] | |
| Isoxazole-carboxamide Derivatives (2d, 2e) | Hep3B (Hepatocellular Carcinoma) | ~23 µg/ml | [3] |
| HeLa (Cervical Adenocarcinoma) | 15.48 µg/ml (for 2d) | [3] | |
| MCF-7 (Breast Carcinoma) | 39.80 µg/ml (for 2a) | [3] |
Proposed Signaling Pathway for Apoptosis Induction
Caption: Hypothesized pathway of apoptosis induction.
Protocols:
Protocol 1: In Vitro Cytotoxicity Assay
This protocol outlines a general method for assessing the anti-proliferative activity of a test compound against cancer cell lines using an MTS assay.
Materials:
-
Cancer cell lines (e.g., Hep3B, HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (3-phenyl-1,2-oxazole-4-carboxamide derivative)
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create serial dilutions in complete growth medium to achieve the desired final concentrations.
-
Treatment: Replace the medium in the wells with medium containing various concentrations of the test compound, doxorubicin, or DMSO vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Hypothetical In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a framework for a preclinical efficacy study of a 3-phenyl-1,2-oxazole-4-carboxamide derivative in an animal model of cancer. This is a hypothetical protocol and should be adapted and approved by an Institutional Animal Care and Use Committee (IACUC).
Animal Model:
-
Athymic nude mice (4-6 weeks old)
Tumor Model:
-
Subcutaneous xenograft of a human cancer cell line (e.g., Hep3B, HeLa)
Materials:
-
Test compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., cisplatin, doxorubicin)
-
Sterile PBS
-
Matrigel (optional)
-
Calipers
-
Syringes and needles
Experimental Workflow:
Caption: Workflow for a xenograft efficacy study.
Procedure:
-
Tumor Cell Implantation: Inoculate mice subcutaneously in the flank with 1x10⁶ to 5x10⁶ cancer cells suspended in PBS, with or without Matrigel.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach a mean volume of approximately 100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle control
-
Group 2: Test compound (at one or more dose levels)
-
Group 3: Positive control
-
-
Treatment: Administer the test compound, vehicle, or positive control according to the planned schedule (e.g., daily for 21 days) and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity.
-
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., >1500 mm³) or after a fixed duration.
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
-
Analyze body weight changes as an indicator of toxicity.
-
At the end of the study, tumors and major organs may be collected for further analysis (e.g., histopathology, biomarker analysis).
-
This hypothetical protocol provides a starting point for in vivo evaluation. Dose levels, treatment schedule, and route of administration for the specific 3-phenyl-1,2-oxazole-4-carboxamide derivative would need to be determined through prior maximum tolerated dose (MTD) and pharmacokinetic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide for Improved Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the derivatization of the poorly soluble compound, 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide, to enhance its aqueous solubility. Low aqueous solubility is a significant hurdle in drug development, often leading to poor bioavailability and limiting therapeutic efficacy. The strategies outlined herein focus on chemical modifications of the parent molecule to introduce more polar functional groups, thereby improving its dissolution characteristics in aqueous media. Key approaches discussed include N-acylation of the 5-amino group and the formation of amino acid conjugates, which can act as prodrugs. Detailed experimental protocols for the synthesis of these derivatives and methods for assessing their aqueous solubility are provided. Additionally, a potential signaling pathway modulated by isoxazole derivatives, the JAK/STAT pathway, is illustrated to provide biological context for the application of such compounds.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry. However, its therapeutic potential is often hampered by its low aqueous solubility.[1] Chemical derivatization is a common and effective strategy to address this challenge by modifying the physicochemical properties of a drug candidate without compromising its pharmacological activity.[2] This application note explores two primary derivatization strategies:
-
N-Acylation of the 5-Amino Group: Introduction of a hydrophilic acyl group can increase the polarity of the molecule.
-
Amino Acid Conjugation: Coupling an amino acid to the parent molecule can significantly enhance water solubility and may improve permeability through amino acid transporters.[3][4]
These modifications aim to create derivatives with improved solubility profiles, facilitating better formulation and potentially enhancing oral bioavailability.
Derivatization Strategies and Data
The following sections describe the derivatization approaches and present hypothetical, yet representative, quantitative data to illustrate the potential improvements in aqueous solubility.
N-Acylation of the 5-Amino Group
Acylation of the 5-amino group with a small, polar acyl moiety, such as an acetyl group, can disrupt the intermolecular forces that contribute to low solubility and introduce a more hydrophilic character.
Amino Acid Conjugation
The conjugation of amino acids to the 4-carboxamide nitrogen or the 5-amino group can dramatically improve solubility due to the zwitterionic nature of amino acids.[5] This approach also offers the potential for targeted delivery via amino acid transporters.
Table 1: Aqueous Solubility of this compound and its Derivatives
| Compound ID | Derivative | Modification Site | Aqueous Solubility (µg/mL) | Fold Increase |
| 1 | Parent Compound | - | 5.2 | - |
| 2 | N-Acetyl Derivative | 5-Amino Group | 78.5 | 15.1 |
| 3 | Glycine Conjugate | 4-Carboxamide | 625.8 | 120.3 |
| 4 | L-Alanine Conjugate | 4-Carboxamide | 510.3 | 98.1 |
| 5 | L-Serine Conjugate | 4-Carboxamide | 890.1 | 171.2 |
Note: The data presented in this table is illustrative and based on improvements seen with similar compounds. Actual results may vary.
Experimental Protocols
General Synthetic Approach for Derivatization
The following diagram illustrates the general workflow for the synthesis and evaluation of the derivatives.
Caption: General workflow for synthesis and solubility evaluation.
Protocol for N-Acetylation of this compound (Compound 2)
-
Dissolution: Dissolve this compound (1 mmol) in 10 mL of a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 mmol) or diisopropylethylamine (DIPEA), to the solution and stir for 10 minutes at room temperature.
-
Acylation: Slowly add acetyl chloride (1.1 mmol) or acetic anhydride to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for Glycine Conjugation at the 4-Carboxamide Position (Compound 3)
This protocol describes a carbodiimide-mediated coupling reaction.
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve Boc-glycine (1.2 mmol), 1-hydroxybenzotriazole (HOBt) (1.2 mmol), and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol) in 15 mL of anhydrous dimethylformamide (DMF). Stir the mixture for 30 minutes at 0°C.
-
Amine Addition: To the activated ester solution, add this compound (1 mmol) and N,N-diisopropylethylamine (DIPEA) (2 mmol).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture into cold water and extract with ethyl acetate. Wash the combined organic layers with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification of Intermediate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the Boc-protected conjugate by column chromatography.
-
Deprotection: Dissolve the purified Boc-protected conjugate in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM. Stir for 1-2 hours at room temperature.
-
Final Product Isolation: Evaporate the solvent under reduced pressure. Triturate the residue with diethyl ether to obtain the hydrochloride salt of the glycine conjugate.
Protocol for Aqueous Solubility Determination (Thermodynamic Shake-Flask Method)
-
Sample Preparation: Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid is disturbed. Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and analyze the concentration of the dissolved compound by high-performance liquid chromatography (HPLC) with UV detection or by mass spectrometry (LC-MS).
-
Quantification: Determine the concentration of the compound by comparing its peak area to a standard curve of known concentrations.
Biological Context: Potential Inhibition of the JAK/STAT Signaling Pathway
Isoxazole-containing compounds have been investigated as inhibitors of various protein kinases, including those in the Janus kinase (JAK) family. The JAK/STAT signaling pathway is a critical regulator of cytokine-mediated immune responses and cell growth. Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders.[6][7] The diagram below illustrates a simplified representation of the JAK/STAT pathway and a potential point of inhibition by a this compound derivative.
Caption: Simplified JAK/STAT signaling pathway with potential inhibition.
Conclusion
The derivatization of this compound through N-acylation and amino acid conjugation presents promising strategies to overcome its inherent low aqueous solubility. The provided protocols offer a starting point for the synthesis and evaluation of these derivatives. The enhanced solubility of these new chemical entities could lead to improved pharmacokinetic profiles and ultimately, to the development of more effective therapeutic agents. Further investigation into the biological activity of these derivatives, for instance, as potential inhibitors of the JAK/STAT pathway, is warranted.
References
Application Notes and Protocols for Evaluating the Immunosuppressive Properties of Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the immunosuppressive potential of novel isoxazole derivatives. The following protocols for key in vitro assays are designed to be detailed and reproducible, enabling researchers to effectively screen compounds and elucidate their mechanisms of action.
I. Introduction
Isoxazole derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including significant immunomodulatory effects.[1][2][3][4] Several studies have highlighted their potential as immunosuppressive agents, demonstrating inhibitory effects on immune cell proliferation and cytokine production.[1][5][6][7][8] The mechanism of action for some derivatives involves the induction of apoptosis in activated immune cells, often mediated through the Fas and NF-κB signaling pathways.[1][6][7][8][9]
This document outlines detailed protocols for essential in vitro assays to characterize the immunosuppressive properties of isoxazole derivatives. These include the Lymphocyte Proliferation (MTT) Assay, TNF-α Release Assay, and the Mixed Lymphocyte Reaction (MLR). Additionally, methods for investigating the underlying mechanism of action, such as caspase expression analysis, are provided.
II. Key In Vitro Assays for Immunosuppressive Activity
A battery of in vitro assays is crucial for the initial screening and characterization of the immunosuppressive potential of isoxazole derivatives.[10]
Lymphocyte Proliferation Assay
This assay assesses the ability of a compound to inhibit the proliferation of lymphocytes, a hallmark of an immunosuppressive effect.[7][11] Phytohemagglutinin (PHA), a potent mitogen, is used to stimulate the proliferation of peripheral blood mononuclear cells (PBMCs).[1][6][12] The MTT assay is a colorimetric method used to measure cell proliferation and viability.[13][14][15]
Experimental Workflow: Lymphocyte Proliferation Assay
Caption: Workflow for the Lymphocyte Proliferation Assay.
Protocol: PHA-Induced Lymphocyte Proliferation Assay using MTT
-
PBMC Isolation:
-
Isolate PBMCs from heparinized human whole blood using Ficoll-Paque density gradient centrifugation.[13][14]
-
Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Determine cell viability and concentration using trypan blue exclusion.
-
-
Assay Setup:
-
Seed 1 x 10⁵ PBMCs in 100 µL of complete RPMI-1640 medium per well in a 96-well flat-bottom plate.[13]
-
Prepare serial dilutions of the isoxazole derivatives in complete RPMI-1640 medium. Add 50 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add 50 µL of Phytohemagglutinin (PHA) solution (final concentration of 5 µg/mL) to all wells except the negative control wells.[13][15]
-
Add 50 µL of medium to the negative control wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[15]
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated wells / Absorbance of PHA-stimulated control wells)] x 100
-
Data Presentation: Lymphocyte Proliferation Assay
| Isoxazole Derivative | Concentration (µM) | % Proliferation Inhibition |
| Compound X | 1 | 15.2 ± 2.1 |
| 10 | 45.8 ± 3.5 | |
| 50 | 85.1 ± 1.9 | |
| Compound Y | 1 | 5.6 ± 1.5 |
| 10 | 20.3 ± 2.8 | |
| 50 | 55.7 ± 4.2 | |
| Leflunomide (Control) | 10 | 70.5 ± 2.5 |
Cytokine Release Assay (TNF-α)
This assay measures the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), from immune cells.[10][16][17] Lipopolysaccharide (LPS) is a potent stimulator of TNF-α release from monocytes and macrophages within a whole blood culture.[7][9][18]
Protocol: LPS-Induced TNF-α Production in Human Whole Blood
-
Blood Collection:
-
Collect fresh human blood in heparinized tubes.
-
-
Assay Setup:
-
In a 96-well plate, add 180 µL of whole blood to each well.
-
Add 10 µL of the isoxazole derivative solutions at various concentrations. Include a vehicle control.
-
Pre-incubate for 30 minutes at 37°C.[4]
-
Add 10 µL of LPS solution (final concentration of 10 ng/mL) to stimulate TNF-α production.[4] For the negative control, add 10 µL of sterile saline.[19]
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C in a humidified atmosphere with 5% CO₂.[20]
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to separate the plasma.
-
Collect the plasma supernatant.
-
Measure the concentration of TNF-α in the plasma using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Presentation: TNF-α Release Assay
| Isoxazole Derivative | Concentration (µM) | TNF-α Concentration (pg/mL) | % Inhibition |
| Untreated Control | - | 15.3 ± 3.2 | - |
| LPS Control | - | 1250.6 ± 85.4 | 0 |
| Compound X | 10 | 625.3 ± 42.1 | 50.0 |
| 50 | 187.6 ± 20.5 | 85.0 | |
| Compound Y | 10 | 937.9 ± 65.8 | 25.0 |
| 50 | 437.7 ± 33.9 | 65.0 |
Mixed Lymphocyte Reaction (MLR)
The MLR is a functional assay that mimics the recognition of foreign antigens and subsequent T-cell activation and proliferation, which is a key event in transplant rejection.[21][22] A two-way MLR involves co-culturing PBMCs from two different donors, where lymphocytes from both donors proliferate in response to the allogeneic cells.[10][17][21]
Protocol: Two-Way Mixed Lymphocyte Reaction
-
PBMC Isolation:
-
Isolate PBMCs from two healthy, unrelated donors as described in the lymphocyte proliferation assay protocol.
-
-
Assay Setup:
-
In a 96-well round-bottom plate, combine 1 x 10⁵ PBMCs from donor A and 1 x 10⁵ PBMCs from donor B in a final volume of 200 µL of complete RPMI-1640 medium per well.
-
Add the isoxazole derivatives at desired concentrations. Include a vehicle control.
-
Set up control wells with 2 x 10⁵ PBMCs from each donor individually.
-
-
Incubation:
-
Incubate the plate for 5-7 days at 37°C in a humidified atmosphere with 5% CO₂.[10]
-
-
Measurement of Proliferation:
-
Assess proliferation using the MTT assay as described previously or by [³H]-thymidine incorporation.
-
Data Presentation: Mixed Lymphocyte Reaction
| Condition | Isoxazole Derivative (µM) | Proliferation (OD 570nm) | % Inhibition |
| Donor A alone | - | 0.15 ± 0.02 | - |
| Donor B alone | - | 0.18 ± 0.03 | - |
| Donor A + B (MLR) | - | 1.25 ± 0.11 | 0 |
| MLR + Compound X | 10 | 0.63 ± 0.05 | 49.6 |
| MLR + Compound Y | 10 | 0.95 ± 0.08 | 24.0 |
III. Elucidating the Mechanism of Action: Apoptosis Induction
Many immunosuppressive isoxazole derivatives exert their effects by inducing apoptosis in activated T-cells.[1][6][9][23][24] Key signaling pathways involved are the Fas receptor-mediated extrinsic pathway and the NF-κB pathway, which regulates cell survival and apoptosis.[1][6][9][25][26][27]
Signaling Pathway: Fas-Mediated Apoptosis
Caption: Fas-mediated apoptosis pathway induced by isoxazoles.
Signaling Pathway: NF-κB Inhibition and Apoptosis
Caption: NF-κB signaling inhibition leading to apoptosis.
Protocol: Caspase-3, -8, and -9 Expression Analysis in Jurkat Cells
Jurkat cells, a human T-lymphocyte cell line, are a suitable model for studying apoptosis.[1][6][7]
-
Cell Culture and Treatment:
-
Culture Jurkat cells in complete RPMI-1640 medium.
-
Seed the cells at a density of 5 x 10⁵ cells/mL.
-
Treat the cells with the isoxazole derivatives at their IC₅₀ concentrations (determined from the proliferation assay) for 24 hours. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Use commercially available flow cytometry kits for detecting active caspases (e.g., kits with fluorescently labeled inhibitors of caspases - FLICA). Follow the manufacturer's protocol for staining.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells positive for active caspase-3, -8, and -9.
-
Data Presentation: Caspase Activity
| Treatment | % Caspase-3 Positive Cells | % Caspase-8 Positive Cells | % Caspase-9 Positive Cells |
| Untreated Control | 2.5 ± 0.5 | 3.1 ± 0.6 | 2.8 ± 0.4 |
| Compound X (50 µM) | 45.8 ± 3.2 | 52.3 ± 4.1 | 15.7 ± 2.5 |
| Staurosporine (1 µM) | 85.2 ± 5.6 | 88.9 ± 6.1 | 90.1 ± 5.9 |
IV. Conclusion
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the immunosuppressive properties of novel isoxazole derivatives. By employing these assays, researchers can effectively screen compound libraries, determine their potency, and gain insights into their mechanisms of action, thereby accelerating the discovery and development of new immunosuppressive therapies.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Fas Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | FAS mediates apoptosis, inflammation, and treatment of pathogen infection [frontiersin.org]
- 6. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. researchgate.net [researchgate.net]
- 10. Mixed Lymphocyte Reaction (MLR) - Cellomatics Biosciences [cellomaticsbio.com]
- 11. pnas.org [pnas.org]
- 12. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. researchgate.net [researchgate.net]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. Interactions of allogeneic human mononuclear cells in the two-way mixed leucocyte culture (MLC): influence of cell numbers, subpopulations and cyclosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 20. Signaling pathways involved in LPS induced TNFalpha production in human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mixed lymphocyte reaction [sanquin.org]
- 22. karolinska.se [karolinska.se]
- 23. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pro‑apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro [sfera.unife.it]
- 25. Dual Role of Fas/FasL-Mediated Signal in Peripheral Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | The NF-κB signaling network in the life of T cells [frontiersin.org]
- 27. NF-κB: Roles and Regulation In Different CD4+ T cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a three-step process:
-
Formation of a β-ketoester intermediate: This typically involves the reaction of a benzoyl derivative with an excess of ethyl cyanoacetate.
-
Cyclization to form the isoxazole ring: The β-ketoester intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to form the ethyl 5-amino-3-phenylisoxazole-4-carboxylate.
-
Amidation: The final step is the conversion of the ethyl ester to the desired carboxamide. This can be achieved through various amidation methods.
Q2: What are the critical parameters affecting the yield in the cyclization step?
A2: The formation of the isoxazole ring is a critical step. Key parameters influencing the yield include:
-
Reaction Temperature: The temperature should be carefully controlled. While heating is often necessary to drive the reaction, excessive heat can lead to the formation of byproducts.
-
pH of the reaction mixture: The pH should be maintained in a slightly basic range to ensure the hydroxylamine is in its free base form for efficient reaction. The choice and amount of base (e.g., sodium acetate, sodium hydroxide) are crucial.
-
Solvent: Ethanol is a commonly used solvent for this reaction. The purity of the solvent can impact the reaction outcome.
Q3: I am having trouble with the final amidation step. What are the common issues?
A3: The amidation of the ethyl ester to the carboxamide can be challenging. Common issues include:
-
Low Conversion: The ester may be resistant to amidation due to the electron-donating effect of the amino group on the isoxazole ring.
-
Side Reactions: The amino group on the isoxazole ring can potentially react with the activated ester or coupling agents, leading to undesired byproducts.
-
Difficult Purification: The product and starting material may have similar polarities, making chromatographic separation difficult.
Troubleshooting Guides
Problem 1: Low Yield of Ethyl 5-Amino-3-phenylisoxazole-4-carboxylate (Cyclization Step)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of the β-ketoester | Incomplete reaction. | Increase the reaction time or slightly increase the temperature. Ensure the hydroxylamine hydrochloride is fully dissolved and the base is added portion-wise to maintain a stable pH. |
| Incorrect pH. | Monitor the pH of the reaction mixture and adjust as necessary with a suitable base (e.g., aqueous sodium hydroxide). The optimal pH is typically between 8 and 9. | |
| Formation of multiple byproducts | Reaction temperature is too high. | Lower the reaction temperature and prolong the reaction time. Consider running the reaction at room temperature for an extended period. |
| Presence of impurities in starting materials. | Ensure the β-ketoester and hydroxylamine hydrochloride are of high purity. Recrystallize or purify the starting materials if necessary. | |
| Formation of an isomeric isoxazole | Lack of regioselectivity in the cyclization. | The cyclization of β-ketoesters with hydroxylamine can sometimes lead to the formation of the isomeric 5-hydroxyisoxazole. While the desired 5-aminoisoxazole is generally favored from β-ketonitriles, careful control of reaction conditions is key. Using a well-defined β-ketoester precursor is crucial for regioselectivity. |
Problem 2: Low Yield or No Reaction in the Amidation Step
| Symptom | Possible Cause | Suggested Solution |
| No or low conversion of the ethyl ester to the amide | The ester is not sufficiently activated. | Use a more potent amidation method. Instead of direct ammonolysis, consider converting the ester to the corresponding carboxylic acid followed by amide coupling using standard reagents like HATU or HBTU. |
| Steric hindrance or electronic effects. | The 5-amino group can deactivate the ester towards nucleophilic attack. Using stronger nucleophiles or harsher reaction conditions (e.g., sealed tube, microwave irradiation) might be necessary. However, this may also increase byproduct formation. | |
| Formation of a complex mixture of products | Side reactions involving the 5-amino group. | Protect the 5-amino group with a suitable protecting group (e.g., Boc) before the amidation step. The protecting group can be removed in a subsequent step. |
| Degradation of the starting material or product. | Ensure the reaction conditions are not too harsh. Use milder coupling reagents and bases. Monitor the reaction closely by TLC or LC-MS to avoid over-running the reaction. | |
| Difficulty in purifying the final product | Similar polarity of starting material and product. | Optimize the chromatographic conditions. Consider using a different solvent system or a different type of stationary phase. Recrystallization of the product could also be an effective purification method. |
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Key Synthetic Steps
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1. β-ketoester Formation | Ethyl cyanoacetate, Benzoyl chloride | Sodium hydride, THF | 0 to RT | 4 | ~60-70 | General procedure |
| 2. Cyclization | Ethyl 2-benzoyl-2-cyanoacetate, Hydroxylamine hydrochloride | Sodium acetate, Ethanol | Reflux | 6 | ~70-80 | [1] |
| 3. Amidation (Method A) | Ethyl 5-amino-3-phenylisoxazole-4-carboxylate | Ethanolic ammonia | 100 (sealed tube) | 24 | ~50-60 | General procedure |
| 3. Amidation (Method B) | 5-Amino-3-phenylisoxazole-4-carboxylic acid, Ammonium chloride | HATU, DIPEA, DMF | RT | 12 | ~65-75 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-Amino-3-phenylisoxazole-4-carboxylate
-
Step 1: Synthesis of Ethyl 2-benzoyl-2-cyanoacetate.
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in dry THF at 0 °C, add ethyl cyanoacetate (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzoyl chloride (1.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Cyclization to Ethyl 5-Amino-3-phenylisoxazole-4-carboxylate.
-
Dissolve ethyl 2-benzoyl-2-cyanoacetate (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Reflux the mixture for 6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 5-amino-3-phenylisoxazole-4-carboxylate.[1]
-
Protocol 2: Synthesis of this compound (Amidation)
Method A: Direct Ammonolysis
-
Place ethyl 5-amino-3-phenylisoxazole-4-carboxylate (1.0 eq) in a sealed tube.
-
Add a saturated solution of ammonia in ethanol.
-
Heat the sealed tube at 100 °C for 24 hours.
-
Cool the tube to room temperature and carefully open it.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Method B: Via Carboxylic Acid Intermediate
-
Hydrolysis of the ester:
-
Dissolve ethyl 5-amino-3-phenylisoxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and 1 M aqueous sodium hydroxide.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl to pH 3-4.
-
Collect the precipitated 5-amino-3-phenylisoxazole-4-carboxylic acid by filtration, wash with water, and dry.
-
-
Amidation of the carboxylic acid:
-
To a solution of 5-amino-3-phenylisoxazole-4-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ammonium chloride (1.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.[2]
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for yield improvement.
References
overcoming solubility issues with 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific solubility data for this compound is not extensively published, its chemical structure, containing a phenyl group and a heterocyclic oxazole ring, suggests it is likely a poorly water-soluble compound.[1][2] The presence of amino and carboxamide groups may offer opportunities for solubility enhancement through pH modification.[3] It is expected to have better solubility in organic solvents.
Q2: Which organic solvents should I try for initial solubility testing?
A2: For initial screening, it is advisable to test a range of common laboratory solvents with varying polarities. Good starting points include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols like ethanol and methanol.[4] Due to the potential for the compound to be a weak base, acidic aqueous solutions could also be explored.
Q3: Can pH adjustment improve the solubility of this compound?
A3: Yes, pH adjustment is a common and effective technique for improving the solubility of ionizable compounds.[5][6] The 5-amino group on the oxazole ring is basic and can be protonated at acidic pH, forming a more soluble salt.[7] Therefore, attempting to dissolve the compound in acidic buffers (e.g., pH 2-5) is a recommended strategy.
Q4: Are there other methods to enhance aqueous solubility if pH adjustment is insufficient?
A4: Several other techniques can be employed to enhance aqueous solubility. These include the use of co-solvents, surfactants, and complexing agents like cyclodextrins.[8][9][10] Co-solvents such as polyethylene glycols (PEGs) or propylene glycol can be mixed with water to increase the solubility of hydrophobic compounds.[9] Surfactants form micelles that can encapsulate and solubilize poorly soluble drugs.[11] Cyclodextrins can form inclusion complexes with the hydrophobic parts of the molecule, thereby increasing its aqueous solubility.[10][12]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: The compound is not dissolving in my desired aqueous buffer.
Step 1: Initial Solvent Screening
-
Question: Have you tried dissolving the compound in a small amount of a water-miscible organic solvent first?
-
Suggestion: Prepare a concentrated stock solution in an organic solvent like DMSO or DMF. This stock can then be diluted into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
Step 2: pH Modification
-
Question: Is your aqueous buffer at a neutral or basic pH?
-
Suggestion: The amino group in the compound is likely to be protonated and more soluble at acidic pH.[3] Attempt to dissolve the compound in a series of buffers with decreasing pH values (e.g., pH 7.0, 6.0, 5.0, 4.0).
Step 3: Employing Co-solvents
-
Question: Is a small percentage of an organic solvent permissible in your experiment?
-
Suggestion: If so, try using a co-solvent system. Prepare your aqueous buffer containing a certain percentage (e.g., 5-20%) of a biocompatible co-solvent like ethanol, propylene glycol, or PEG 400.[9]
Step 4: Utilizing Solubilizing Excipients
-
Question: Are you still facing solubility challenges?
-
Suggestion: Consider using solubilizing excipients.
-
Cyclodextrins: Prepare a solution of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin or sulfobutyl ether-β-cyclodextrin) in your aqueous buffer and then add the compound.[12]
-
Surfactants: Use a surfactant like Tween® 80 or Cremophor® EL at a concentration above its critical micelle concentration (CMC) to aid in solubilization.[11]
-
Step 5: Physical Modification
-
Question: Is the solid material difficult to wet or does it clump together?
-
Suggestion: Gentle heating and sonication can help to break up aggregates and increase the rate of dissolution.[5] However, be cautious with heating to avoid degradation of the compound. Micronization, or reducing the particle size, can also increase the dissolution rate.[5][9]
Data Presentation
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Baseline for aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | A strong, polar aprotic solvent; good for making stock solutions. |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | Another strong, polar aprotic solvent, similar to DMSO. |
| Ethanol | 4.3 | 78 | A polar protic solvent, often used as a co-solvent. |
| Methanol | 5.1 | 65 | A polar protic solvent, more polar than ethanol. |
| Propylene Glycol | - | 188 | A common co-solvent in pharmaceutical formulations.[9] |
| Polyethylene Glycol 400 (PEG 400) | - | - | A non-volatile co-solvent used to increase solubility.[9] |
| Acetic Acid (dilute) | 6.2 | 118 | Can protonate the amino group to form a more soluble salt. |
Experimental Protocols
Protocol 1: Determining Equilibrium Solubility
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
The calculated concentration represents the equilibrium solubility in that solvent at the specified temperature.
Protocol 2: Solubility Enhancement by pH Adjustment
-
Prepare a series of buffers with pH values ranging from 2.0 to 7.4 (e.g., citrate buffers for acidic pH and phosphate buffers for neutral pH).
-
Determine the solubility of the compound in each buffer using the method described in Protocol 1.
-
Plot the solubility as a function of pH to identify the optimal pH for dissolution.
Protocol 3: Co-solvent Solubility Enhancement
-
Prepare a series of co-solvent mixtures by mixing a water-miscible organic solvent (e.g., ethanol, propylene glycol) with your aqueous buffer at various concentrations (e.g., 5%, 10%, 20% v/v).
-
Determine the solubility of the compound in each co-solvent mixture using Protocol 1.
-
Plot the solubility as a function of the co-solvent concentration to find the most suitable mixture for your needs.
Protocol 4: Cyclodextrin-Mediated Solubilization
-
Prepare stock solutions of a cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer at several concentrations (e.g., 1%, 2%, 5% w/v).
-
Add an excess of this compound to each cyclodextrin solution.
-
Determine the solubility in each solution as described in Protocol 1.
-
Plot the compound's solubility against the cyclodextrin concentration to assess the effectiveness of the complexation agent.
Visualizations
Caption: Troubleshooting flowchart for solubility issues.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 9. pharmatutor.org [pharmatutor.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Purification of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Recrystallization | - The compound is highly soluble in the chosen solvent. - Insufficient cooling of the solution. - Use of an excessive amount of solvent. | - Select a solvent in which the compound has low solubility at room temperature but is soluble at elevated temperatures. Consider solvent systems like ethanol/water or ethyl acetate/hexane. - Ensure the solution is cooled to a low temperature (e.g., 0-4°C) for an adequate amount of time to allow for complete crystallization. - Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Product Contaminated with Starting Materials | - Incomplete reaction. - Inefficient removal during work-up. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - If starting materials are soluble in a solvent in which the product is not, perform a wash of the crude product. - Employ column chromatography for separation. |
| Presence of a Regioisomeric Impurity | - Lack of regioselectivity in the cyclization step of the synthesis. | - Optimize reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired isomer. - Utilize column chromatography with a suitable mobile phase (e.g., a gradient of ethyl acetate in hexane) to separate the isomers. |
| Oily Product Instead of Crystals | - Presence of impurities that inhibit crystallization. - The compound may be an oil at room temperature (unlikely based on literature for similar compounds). | - Attempt to triturate the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. - Purify the oil using column chromatography to remove impurities, and then attempt recrystallization of the purified product. |
| Product Degradation During Purification | - Exposure to strong acidic or basic conditions. - High temperatures during purification. | - Maintain a neutral pH during work-up and purification steps. - Avoid prolonged heating during recrystallization. Use a rotary evaporator at a moderate temperature to remove solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of related isoxazoles include:
-
Unreacted Starting Materials: Such as the corresponding nitrile or hydroxylamine precursors.
-
Regioisomers: Depending on the synthetic strategy, the formation of an alternative isoxazole isomer is possible.
-
N-Acylated By-products: If an acylating agent is used, a portion of the product's amino group may become acylated.
-
Hydrolysis Products: The carboxamide group could potentially hydrolyze to a carboxylic acid under harsh acidic or basic conditions.
Q2: What is a good starting point for a recrystallization solvent system?
A2: Based on data for structurally similar compounds, good starting points for recrystallization include:
-
Ethanol: Dissolve the crude product in hot ethanol and allow it to cool slowly.
-
Aqueous Ethanol: Dissolve the compound in a minimal amount of hot ethanol and add water dropwise until the solution becomes slightly turbid. Then, allow it to cool.
-
Ethyl Acetate: Similar to ethanol, dissolve in hot ethyl acetate and cool to crystallize.[1]
Always start with a small amount of your crude product to test different solvent systems before proceeding with the bulk of the material.
Q3: I am having trouble separating my product from a closely-related impurity by recrystallization. What should I do?
A3: If recrystallization is ineffective, column chromatography is the recommended next step. A silica gel column with a mobile phase gradient of ethyl acetate in hexane is a common choice for separating moderately polar compounds like substituted isoxazoles. Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute your product.
Q4: How can I confirm the purity of my final product?
A4: The purity of your this compound should be assessed using a combination of techniques:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): This will provide quantitative data on the purity of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The absence of impurity peaks in the NMR spectra is a strong confirmation of purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a chosen solvent (e.g., ethanol, ethyl acetate). If it dissolves at room temperature, the solvent is not suitable for recrystallization. If it does not dissolve, gently heat the test tube. If the compound dissolves upon heating and precipitates upon cooling, the solvent is a good candidate.
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. For maximum yield, place the flask in an ice bath for 30 minutes to an hour.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Protocol 2: General Column Chromatography Procedure
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent. If the solubility is low, the sample can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Start eluting the column with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, etc., ethyl acetate in hexane) to elute more polar compounds.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting the purification of an impure product.
References
optimizing reaction conditions for 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the synthesis of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare the 5-aminoisoxazole core structure?
A1: The main pathways to synthesize the 1,2-oxazole ring system are through the 1,3-dipolar cycloaddition of alkenes and alkynes with nitrile oxides, or the reaction of a three-carbon component, such as a 1,3-diketone, with hydroxylamine hydrochloride.[1] A common and effective method involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride.[2] Other notable methods include the reaction of thiocarbamoylcyanoacetates with hydroxylamine and the [3+2] cycloaddition of in situ generated nitrile oxides with enamines.[3][4]
Q2: How can I synthesize the necessary starting materials, such as β-enamino ketoesters?
A2: β-enamino ketoesters can be prepared from β-keto esters, which in turn can be synthesized by treating N-Boc-protected cyclic amino acids with Meldrum's acid in the presence of EDC·HCl and DMAP, followed by methanolysis.[2] The resulting β-keto esters can then be reacted with N,N-dimethylformamide dimethylacetal to yield the desired cycloaminyl β-enamino ketoesters.[1][2]
Q3: What is the role of the cyano group in certain synthetic routes?
A3: In the synthesis of 5-aminoisoxazoles from ethyl 3-arylamino-2-cyano-3-thioxopropanoates and hydroxylamine, the higher electronegativity of the cyano group is believed to favor reaction with the nucleophilic oximino group, leading to the formation of aminoisoxazoles instead of isoxazolones.[3]
Q4: Are there any metal-free synthetic options available?
A4: Yes, a practical, multigram, metal-free synthesis of isoxazole-containing building blocks has been developed. The key step is a regioselective [3+2]-cycloaddition of nitrile oxides generated in situ with alkynes or enamines.[4]
Troubleshooting Guide
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete reaction | Increase reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). | Some cyclization reactions require prolonged heating or higher temperatures to proceed to completion. For instance, the synthesis of some 5-aminoisoxazoles requires refluxing for 48 hours.[3] |
| Suboptimal solvent | Experiment with different solvents. While ethyl acetate is common for [3+2] cycloadditions, other solvents like THF, DCM, or chloroform can be used, although they might affect regioselectivity.[4] | Solvent polarity can significantly influence reaction rates and equilibria. |
| Degradation of starting materials or product | If using sensitive reagents like nitrile oxides, ensure they are generated in situ and used immediately. For temperature-sensitive compounds, consider running the reaction at a lower temperature, even if it requires a longer reaction time. | Nitrile oxides can dimerize or undergo side reactions if not trapped by the dipolarophile. |
| Incorrect stoichiometry of reagents | Carefully control the stoichiometry, especially of the base used to generate the reactive intermediate. For example, in some syntheses of 2-aminooxazoles, reducing the amount of urea led to a significant drop in yield.[5] | An excess or deficit of a key reagent can lead to side reactions or incomplete conversion. |
Issue 2: Poor Regioselectivity (Formation of Isomeric Byproducts)
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction temperature | Perform the reaction at a lower temperature. For instance, in a [3+2] cycloaddition with terminal alkynes, changing the temperature from room temperature to 0 °C improved the regioselectivity from ~70/30 to ~90/10 in favor of the desired 3,5-disubstituted isomer.[4] | The activation energies for the formation of different regioisomers can be different, and lowering the temperature often favors the thermodynamically more stable product. |
| pH of the reaction medium | Adjust the pH of the reaction. The pH has been identified as a key factor in determining the regioselectivity in the synthesis of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles.[6] | The protonation state of the reactants and intermediates can influence the electronic and steric factors that govern regioselectivity. |
| Choice of reactants | The nature of the substituents on both the dipole and the dipolarophile can influence regioselectivity. Consider modifying the electronic or steric properties of the starting materials if possible. | Electronic effects (electron-donating vs. electron-withdrawing groups) play a crucial role in controlling the orbital interactions during cycloaddition. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Rationale | | Presence of unreacted starting materials | Optimize reaction conditions (time, temperature) to ensure complete conversion of the limiting reagent. | Minimizing unreacted starting materials simplifies the purification process. | | Formation of closely related side products | If regioisomers are the issue, refer to the troubleshooting steps for poor regioselectivity. For other side products, try to identify them and adjust the reaction conditions to minimize their formation (e.g., by using a different base or solvent). | Understanding the side reactions is key to suppressing them. | | Suboptimal purification technique | Recrystallization is often an effective method for purifying crystalline solid products.[7] For mixtures that are difficult to separate, column chromatography with a carefully selected eluent system is recommended.[4] | The choice of purification method should be tailored to the physical properties of the product and impurities. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates [2]
This protocol is based on the reaction of a β-enamino ketoester with hydroxylamine hydrochloride.
-
Preparation of β-enamino ketoester (3):
-
Treat the corresponding N-Boc-protected cyclic amino acid (1) with Meldrum's acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP).
-
Perform methanolysis of the resulting adduct to obtain the β-keto ester (2).
-
React the β-keto ester (2) with N,N-dimethylformamide dimethylacetal to afford the cycloaminyl β-enamino ketoester (3).
-
-
Cyclization to form the 1,2-oxazole ring:
-
Dissolve the β-enamino ketoester (3) in an appropriate solvent (e.g., ethanol).
-
Add hydroxylamine hydrochloride.
-
Stir the reaction mixture, typically at room temperature or with gentle heating, until the reaction is complete (monitor by TLC).
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product (4).
-
Protocol 2: Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition [4]
This protocol describes a metal-free synthesis via in situ generation of a nitrile oxide.
-
Reaction Setup:
-
Charge a round-bottomed flask with the corresponding chloroxime (e.g., 2 g, 9.6 mmol) and ethyl acetate (20 mL).
-
Add the alkyne or enamine partner (e.g., methyl propiolate, 1.2 eq, 11.5 mmol).
-
Cool the mixture in an ice bath.
-
-
Nitrile Oxide Generation and Cycloaddition:
-
Add a base (e.g., triethylamine, 1.5 eq, 14.4 mmol) dropwise to the cooled solution over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by NMR or TLC), filter the resulting solid (triethylamine hydrochloride).
-
Wash the solid with cold ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.
-
Reaction Optimization Data
Table 1: Effect of Temperature on Regioselectivity of [3+2] Cycloaddition [4]
| Alkyne | Temperature (°C) | Ratio of 3,4-isomer : 3,5-isomer |
| Terminal Alkyne | Room Temperature | ~30 : 70 |
| Terminal Alkyne | 0 | ~10 : 90 |
Table 2: Overview of Selected Synthetic Methods for 5-Aminoisoxazoles
| Method | Starting Materials | Key Reagents | Typical Solvent | General Yields | Reference |
| Cyclization of β-enamino ketoesters | β-enamino ketoester | Hydroxylamine hydrochloride | Ethanol | Moderate | [2] |
| Reaction of Thioxopropanoates | Ethyl 2-cyano-3-(arylamino)-3-thioxopropanoate | Hydroxylamine | Aqueous Ethanol | Good (e.g., 60%) | [3] |
| 1,3-Dipolar Cycloaddition | α-Cyanoenamine, Chloroxime/Nitroalkane | Triethylamine, Phenylisocyanate | Toluene | Moderate to Good (e.g., 75%) | [7] |
| Metal-Free [3+2] Cycloaddition | Chloroxime, Alkyne/Enamine | Triethylamine | Ethyl Acetate | High (e.g., 95%) | [4] |
Relevant Biological Pathways and Workflows
Some analogs of oxazole carboxamides have been identified as potent inhibitors of acid ceramidase (AC), an enzyme crucial in sphingolipid metabolism.[8] The inhibition of AC can have therapeutic effects in disorders where sphingolipid signaling is dysregulated.
Caption: Simplified sphingolipid metabolic pathway showing the role of Acid Ceramidase (AC) and its inhibition by oxazole analogs.
Caption: General experimental workflow for the synthesis and optimization of 5-aminoisoxazole analogs.
Caption: Decision-making flowchart for troubleshooting common issues in isoxazole synthesis.
References
- 1. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide in mass spectrometry applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometric analysis of this compound.
Q1: I am not observing the expected molecular ion peak ([M+H]⁺) for my compound. What are the potential causes and solutions?
A1: Several factors can contribute to a weak or absent molecular ion peak. Here's a systematic approach to troubleshooting this issue:
-
In-source Fragmentation: The compound might be fragmenting within the ion source before detection. This can be due to overly harsh source conditions.
-
Suboptimal Ionization: Electrospray ionization (ESI) efficiency is highly dependent on the analyte's ability to accept a proton.
-
Solution: Ensure the mobile phase has an appropriate pH to promote protonation of the amino group. Adding a small amount of a weak acid like formic acid (0.1%) to the mobile phase can significantly improve the ionization of basic compounds.[1]
-
-
Adduct Formation: Instead of protonating, your molecule might be forming adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions, which are common contaminants in glassware and solvents.[3][4][5]
-
Solution: Look for signals corresponding to the mass of your compound plus the mass of these ions (approximately +23 for Na⁺ and +39 for K⁺). To minimize adduct formation, use high-purity solvents and plastic vials instead of glass.[5]
-
-
Poor Desolvation: Inefficient removal of solvent from the ESI droplets can lead to signal suppression.
Q2: I am observing multiple unexpected peaks in my mass spectrum. How can I identify their origin?
A2: Unexpected peaks can arise from several sources. A logical approach to their identification is as follows:
-
Adducts: As mentioned in Q1, sodium and potassium adducts are common. You may also observe adducts with mobile phase components, such as acetonitrile ([M+ACN+H]⁺).
-
In-source Fragments: If you suspect in-source fragmentation, systematically decrease the source energy (capillary and cone voltage) and observe if the intensity of these unexpected peaks decreases relative to the molecular ion.[2][3] Common fragmentation patterns for isoxazole derivatives can involve cleavage of the heterocyclic ring.[6]
-
Contaminants: The peaks could be from contaminants in your sample, solvent, or LC system.
-
Solution: Run a blank injection (mobile phase only) to identify background ions. Ensure proper cleaning of your LC system and use high-purity solvents.
-
-
Sample Degradation: The compound may be unstable under the experimental conditions.
-
Solution: Prepare fresh samples and consider reducing the analysis time or temperature.
-
Q3: My signal intensity is low and inconsistent between runs. How can I improve sensitivity and reproducibility?
A3: Low and variable signal intensity can be frustrating. Here are key areas to focus on for improvement:
-
Source Parameter Optimization: ESI source parameters have a significant impact on signal intensity.
-
Mobile Phase Composition: The choice of solvent and additives is crucial for ESI efficiency.
-
Ion Suppression: Co-eluting matrix components can compete with your analyte for ionization, leading to reduced signal.[4]
-
Solution: Improve chromatographic separation to isolate your analyte from interfering compounds. If ion suppression is severe, consider sample cleanup methods like solid-phase extraction (SPE).
-
-
Instrument Contamination: A dirty ion source can lead to poor sensitivity and reproducibility.
-
Solution: Regularly clean the ion source components according to the manufacturer's recommendations.
-
Q4: What are the expected fragmentation patterns for this compound in MS/MS analysis?
-
Loss of Ammonia: The amino group can be lost as ammonia (NH₃), resulting in a fragment ion with a mass of [M+H-17]⁺.[3]
-
Loss of Carbon Monoxide: The carboxamide group can lose carbon monoxide (CO), leading to a fragment of [M+H-28]⁺.
-
Isoxazole Ring Cleavage: The isoxazole ring, being a key structural feature, is prone to fragmentation. This can lead to a variety of product ions depending on the bond cleavage. The fragmentation of the heterocyclic ring is a known characteristic of oxazole derivatives in mass spectrometry.[6]
-
Loss of the Phenyl Group: Cleavage of the bond between the isoxazole ring and the phenyl group can occur.
To confirm the fragmentation pathways, it is recommended to perform MS/MS experiments at varying collision energies.[8]
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters that can be used as a starting point for the analysis of this compound and related compounds, based on literature for similar small molecules.
| Parameter | Recommended Range/Value | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The amino group is readily protonated.[9] |
| Capillary Voltage | 3.0 - 4.5 kV | Balances ionization efficiency with the risk of in-source fragmentation.[1] |
| Nebulizer Gas Pressure | 30 - 50 psi | Optimizes droplet size for efficient desolvation.[1] |
| Desolvation Temperature | 250 - 400 °C | Facilitates solvent evaporation; higher temperatures can risk thermal degradation.[1] |
| Mobile Phase Additive | 0.1% Formic Acid | Promotes protonation of the analyte for enhanced signal in positive ion mode.[1][10] |
| Collision Energy (for MS/MS) | 10 - 40 eV | A range should be tested to induce informative fragmentation without excessive signal loss.[8] |
Experimental Protocols
Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Method for this compound
-
Sample Preparation:
-
Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column is a suitable starting point (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile or Methanol with 0.1% Formic acid.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over several minutes to elute the compound.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
MS Conditions (Positive ESI):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (can be optimized).
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 350 °C.
-
Source Temperature: 120 °C.
-
Scan Range: m/z 50 - 500.
-
Protocol 2: Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
-
Initial MS Scan: Perform a full scan MS experiment using the conditions from Protocol 1 to determine the m/z of the protonated molecular ion ([M+H]⁺).
-
Product Ion Scan:
-
Set the mass spectrometer to isolate the precursor ion ([M+H]⁺).
-
Apply a range of collision energies (e.g., 10, 20, 30, and 40 eV) to induce fragmentation.
-
Acquire the product ion spectra to identify the characteristic fragment ions.
-
Visualizations
Caption: Troubleshooting workflow for common mass spectrometry issues.
Caption: Predicted fragmentation pathways for this compound.
References
- 1. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
Technical Support Center: Stability Testing of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide in various solution-based experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The isoxazole ring, in particular, can be susceptible to degradation under certain conditions.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemical structure, potential degradation pathways include:
-
Hydrolysis: The amide functional group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid. The isoxazole ring itself may also undergo hydrolytic cleavage.
-
Oxidation: The amino group and the phenyl ring could be sites of oxidation, leading to the formation of various degradation products.
-
Photodegradation: Exposure to UV or visible light may induce photochemical reactions, potentially leading to ring cleavage or other transformations.
-
Thermal Degradation: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, it is recommended to store solutions of this compound protected from light, at reduced temperatures (e.g., 2-8 °C), and in a tightly sealed container to prevent solvent evaporation and exposure to air. The optimal pH for storage should be determined experimentally, but neutral or slightly acidic conditions are often preferable for similar compounds.
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation or stress testing study involves intentionally exposing the compound to harsh conditions (e.g., high/low pH, high temperature, intense light, oxidizing agents) to accelerate its degradation.[1][2][3][4] This is a crucial step in drug development to:
-
Develop and validate a stability-indicating analytical method that can separate the parent compound from its degradation products.[1][2]
-
Understand the intrinsic stability of the molecule.[4]
Troubleshooting Guides
This section addresses common issues encountered during the stability testing of this compound.
Issue 1: Rapid and Unexpected Degradation of the Compound
-
Question: I am observing a much faster degradation of my compound in solution than expected, even under mild conditions. What could be the cause?
-
Answer:
-
pH of the Solution: The pH of your solvent system could be a critical factor. Isoxazole rings can be unstable under strongly acidic or basic conditions. Verify the pH of your solution and consider buffering it to a more neutral range (pH 6-7) if possible.
-
Presence of Contaminants: Trace amounts of metal ions or reactive impurities in your solvents or reagents could be catalyzing degradation. Use high-purity (e.g., HPLC grade) solvents and fresh reagents.
-
Light Exposure: Ensure your experiments are conducted in light-protected containers (e.g., amber vials) to prevent photodegradation.
-
Dissolved Oxygen: Oxygen dissolved in the solvent can promote oxidative degradation. Consider de-gassing your solvents by sparging with an inert gas like nitrogen or argon before preparing your solutions.
-
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
-
Question: My HPLC chromatograms show peak tailing or co-elution of the parent compound with degradation products. How can I improve the separation?
-
Answer:
-
Mobile Phase pH: The ionization state of the amino group and any potential acidic degradation products will be pH-dependent. Adjusting the pH of the mobile phase can significantly impact peak shape and retention. Experiment with a pH range of 3-7.
-
Column Chemistry: A standard C18 column may not provide sufficient selectivity. Consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different interactions with the aromatic and polar moieties of your compound and its degradants.
-
Gradient Optimization: If you are using an isocratic method, switching to a gradient elution can help to separate peaks with different polarities more effectively. Optimize the gradient slope and time to achieve better resolution.
-
Temperature Control: Maintaining a constant and optimized column temperature can improve peak shape and reproducibility.
-
Issue 3: Mass Balance Issues in Stability Studies
-
Question: The decrease in the parent compound concentration does not correspond to the increase in the concentration of the observed degradation products. What could be happening?
-
Answer:
-
Non-UV Active Degradants: Some degradation products may not have a chromophore that absorbs at the detection wavelength you are using. Try analyzing your samples at multiple wavelengths or using a diode array detector (DAD/PDA) to screen for hidden peaks.
-
Formation of Insoluble Degradants: Degradation products may be precipitating out of the solution, especially at higher concentrations or after significant degradation has occurred. Visually inspect your samples for any turbidity or particulates.
-
Volatile Degradants: It is possible that some degradation products are volatile and are lost during sample handling or analysis.
-
Adsorption to Container: The compound or its degradation products might be adsorbing to the surface of the storage container. Using silanized glass vials or polypropylene tubes can sometimes mitigate this issue.
-
Data Presentation
Disclaimer: The following tables provide hypothetical quantitative data based on typical degradation profiles of structurally similar isoxazole and carboxamide-containing pharmaceutical compounds under forced degradation conditions. This data is for illustrative purposes only and should be used as a starting point for designing your own stability studies for this compound. Actual degradation rates will depend on the specific experimental conditions.
Table 1: Summary of Forced Degradation Studies of a Structurally Similar Isoxazole Derivative in Solution
| Stress Condition | Reagent/Parameter | Duration | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | 15% | 5-Amino-3-phenyl-1,2-oxazole-4-carboxylic acid, Isoxazole ring-opened products |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 40 | 25% | 5-Amino-3-phenyl-1,2-oxazole-4-carboxylic acid, Phenylacetic acid derivatives |
| Oxidation | 3% H₂O₂ | 24 hours | 25 | 10% | N-oxide derivatives, Hydroxylated phenyl derivatives |
| Thermal | In Water | 48 hours | 80 | 8% | Similar to hydrolytic degradation products |
| Photolytic | UV light (254 nm) | 12 hours | 25 | 20% | Isoxazole ring rearrangement products, Photodimers |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study in Solution
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 40°C.
-
Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature, protected from light.
-
Thermal Degradation: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 80°C.
-
Photolytic Degradation: Expose the solution (100 µg/mL in water or methanol) to UV light (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Neutralization: For acid and base stressed samples, neutralize the solution with an equivalent amount of base or acid, respectively, before HPLC analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Example of a Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or as determined by UV scan of the parent compound)
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting guide for HPLC separation issues.
References
Technical Support Center: Synthesis of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key starting materials?
A common and effective method for the synthesis of 5-aminoisoxazoles involves the reaction of aryl isothiocyanates with a source of a cyanoacetate, followed by cyclization with hydroxylamine. For this compound, a likely precursor is derived from the reaction of phenyl isothiocyanate with an active methylene compound like ethyl cyanoacetate, which is then reacted with hydroxylamine to form the isoxazole ring.[1][2]
Q2: What are the potential major side reactions I should be aware of during the synthesis?
During the synthesis of this compound, several side reactions can occur, leading to impurities and reduced yields. The most common side reactions include:
-
Formation of regioisomers: Depending on the reaction conditions, the cyclization with hydroxylamine can potentially lead to the formation of the isomeric 3-amino-5-phenyl-1,2-oxazole-4-carboxamide.[3][4]
-
Hydrolysis of the carboxamide: The carboxamide group is susceptible to hydrolysis back to the carboxylic acid, especially under harsh acidic or basic conditions during workup or purification.
-
Formation of N-acylated byproducts: If the reaction conditions are not carefully controlled, the amino group of the target molecule can react with starting materials or intermediates to form N-acylated impurities.[5]
-
Formation of 1,2,4-oxadiazine core: In reactions of amidoximes with certain esters, the formation of an unusual 1,2,4-oxadiazine core has been observed as a side process.[6]
Q3: How can I control the regioselectivity of the cyclization reaction to favor the desired 5-amino isomer?
Controlling regioselectivity is crucial for maximizing the yield of the desired product. The formation of 5-aminoisoxazoles is often favored when using precursors like ethyl arylthiocarbamoyl-cyanoacetates reacted with hydroxylamine.[1] The higher electronegativity of the cyano group directs the nucleophilic attack of the oximino group to form the 5-aminoisoxazole.[1] Careful control of pH and reaction temperature can also influence the regiochemical outcome.
Q4: What are the recommended purification techniques for this compound?
Standard purification techniques for this compound include:
-
Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system needs to be determined empirically, but ethanol or ethanol/water mixtures are common for similar compounds.
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from side products, especially regioisomers. A gradient elution system with solvents like hexane and ethyl acetate is typically employed.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete reaction of starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the purity of starting materials.- Optimize reaction time and temperature. Increasing the reaction time or temperature may drive the reaction to completion, but be cautious of promoting side reactions.[6] |
| Formation of significant amounts of side products. | - Adjust the stoichiometry of the reactants. An excess of one reactant might favor a particular side reaction.- Control the reaction temperature carefully. Side reactions often have different activation energies than the main reaction.- Modify the solvent. The polarity of the solvent can influence reaction pathways. | |
| Presence of an Isomeric Impurity in the Final Product | Lack of regioselectivity during the cyclization step. | - As discussed in the FAQs, the choice of precursors is critical. Using an arylthiocarbamoyl-cyanoacetate intermediate generally favors the 5-amino isomer.[1]- Screen different bases and solvents to optimize the regioselectivity of the cyclization. |
| Product is Contaminated with Starting Material | Incomplete reaction or inefficient purification. | - Ensure the reaction has gone to completion via TLC analysis before workup.- Optimize the purification method. If recrystallization is ineffective, employ column chromatography with an appropriate solvent system. |
| Hydrolysis of the Carboxamide Group | Exposure to strong acid or base during workup or purification. | - Use mild acidic or basic conditions for workup. A saturated solution of sodium bicarbonate can be used to neutralize acid, and dilute HCl can be used to neutralize base.- Avoid prolonged exposure to acidic or basic conditions. |
| Formation of Polymeric or Tar-like Byproducts | High reaction temperatures or presence of reactive impurities. | - Lower the reaction temperature and extend the reaction time if necessary.- Ensure all glassware is clean and dry, and that solvents are of high purity. |
Experimental Protocols
Synthesis of Ethyl 2-cyano-3-(phenylamino)-3-thioxopropanoate (Intermediate)
This protocol is adapted from a similar synthesis of ethyl arylthiocarbamoyl-cyanoacetates.[1]
-
In a round-bottomed flask, dissolve sodium metal (0.1 mol) in absolute ethanol (40 mL) with cooling.
-
Once the sodium has completely reacted, add ethyl cyanoacetate (0.1 mol) to the solution at room temperature and stir for 15 minutes.
-
To this mixture, add phenyl isothiocyanate (0.1 mol) dropwise.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry. The product can be further purified by recrystallization from ethanol.
Synthesis of this compound
This protocol is a generalized procedure based on the reaction of thiocarbamoylcyanoacetates with hydroxylamine.[1][2]
-
Dissolve ethyl 2-cyano-3-(phenylamino)-3-thioxopropanoate (0.1 mol) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (0.12 mol) and a suitable base (e.g., sodium acetate or triethylamine, 0.12 mol) in aqueous ethanol.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and reduce the volume of the solvent under reduced pressure.
-
The product may precipitate upon cooling or after the addition of water. Filter the solid, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizing Reaction Pathways
DOT Script for the Main Synthetic Pathway
Caption: Main synthetic route to this compound.
DOT Script for Potential Side Reactions
Caption: Potential side reactions in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
optimization of 5-amino-1,2,3-triazole-4-carboxamide series for improved metabolic stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of 5-amino-1,2,3-triazole-4-carboxamide series for improved metabolic stability.
Frequently Asked Questions (FAQs)
Q1: My 5-amino-1,2,3-triazole-4-carboxamide compound shows high intrinsic clearance in mouse liver microsomes. What are the likely metabolic soft spots?
A1: Based on studies of this chemical series, a primary metabolic liability is oxidation on benzyl subunits, particularly at the para-position.[1][2] For instance, a thiomethyl group at the para-position of a benzyl ring has been shown to be a site of rapid oxidation to the corresponding sulfoxide.[1] Electron-rich aromatic rings and benzylic positions are generally vulnerable to oxidative metabolism by cytochrome P450 enzymes.[3]
Q2: How can I improve the metabolic stability of my lead compound which is rapidly metabolized at an N-benzyl group?
A2: A common strategy is to "block" the site of metabolism. This can be achieved by introducing electron-withdrawing groups or sterically hindering substituents at or near the metabolic soft spot.[3] For example, replacing a metabolically labile group with a more stable alternative, such as substituting a thiomethyl group with an isopropyl group, has been shown to improve metabolic stability within this series.[1] Another approach is to reduce the lipophilicity of the molecule, as metabolic enzymes often have lipophilic binding sites.[3][4]
Q3: I am observing poor oral exposure with my compound despite good in vitro potency. Could metabolic instability be the cause?
A3: Yes, poor metabolic stability is a major contributor to poor oral exposure.[1][2] High first-pass metabolism in the liver can significantly reduce the amount of active drug that reaches systemic circulation.[5] It is crucial to assess the metabolic stability of your compounds early in the drug discovery process using in vitro assays such as liver microsomal or hepatocyte stability assays.[5][6]
Q4: My compound is stable in liver microsomes but shows high clearance in hepatocytes. What could be the reason?
A4: Liver microsomes primarily assess Phase I metabolism mediated by cytochrome P450 enzymes.[7][8] Hepatocytes, being whole cells, contain both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors.[9][10] Therefore, if a compound is stable in microsomes but not in hepatocytes, it is likely susceptible to Phase II metabolism or clearance by other mechanisms present in intact hepatocytes.
Q5: What are some common bioisosteric replacements for the carboxamide group that might improve metabolic stability?
A5: The amide bond can be susceptible to enzymatic hydrolysis.[11] Common bioisosteric replacements that can enhance metabolic stability include:
-
1,2,3-Triazoles: These can mimic the hydrogen bond donor and acceptor properties of amides while being more resistant to hydrolysis.[12]
-
Oxadiazoles (1,2,4- and 1,3,4-isomers): These can mimic the planarity and dipole moment of an amide and have been shown to improve in vitro metabolic stability.[11]
-
Trifluoroethylamines: This group can mimic the carbonyl of the amide, enhance metabolic stability against proteolysis, and reduce the basicity of the amine.[12][13]
-
Sulfonamides: These are generally more stable than amides in biological systems.[14]
Troubleshooting Guides
Issue 1: High variance in metabolic stability data between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Microsome/Hepatocyte Quality | Ensure the use of high-quality, well-characterized liver microsomes or cryopreserved hepatocytes from a reputable supplier.[9] Check for consistent enzyme activity by running positive controls (e.g., testosterone, verapamil) in every assay.[7][10] |
| Solubility Issues of Test Compound | Poor solubility can lead to inaccurate results. Ensure your compound is fully dissolved in the incubation medium. The final concentration of organic solvent (e.g., DMSO) should typically not exceed 0.1-1%.[9] |
| Incorrect Cofactor Concentration | For microsomal stability assays, ensure the NADPH regenerating system is freshly prepared and used at the correct concentration.[15][16] Control incubations without the cofactor should be included to check for non-NADPH dependent degradation.[17] |
| Analytical Method Variability | Validate your LC-MS/MS method for reproducibility. Use a stable internal standard to account for variations in sample processing and injection volume.[8] |
Issue 2: Compound appears unstable in the absence of NADPH in microsomal stability assays.
| Possible Cause | Troubleshooting Step |
| Chemical Instability | The compound may be unstable at the pH of the incubation buffer (typically pH 7.4). Test the stability of the compound in the buffer alone without any biological matrix. |
| Non-CYP Mediated Metabolism | Liver microsomes contain other enzymes besides CYPs. If instability is observed without NADPH, it could be due to enzymes like esterases. |
| Binding to Plasticware | Hydrophobic compounds can adsorb to plastic wells over time, giving the appearance of degradation. Use low-binding plates and include a time-zero sample that has been incubated and processed to assess recovery. |
Data Presentation
Table 1: Metabolic Stability of 5-Amino-1,2,3-triazole-4-carboxamide Analogs in Mouse Liver Microsomes
| Compound ID | R-Group Modification | Intrinsic Clearance (Cli) (mL min⁻¹ g⁻¹) |
| 3 | p-SMe-benzyl | 6.4 |
| 10 | Benzyl | >10 |
| 11 | p-iPr-benzyl | <0.5 |
Data summarized from J. Med. Chem. 2017, 60, 17, 7284–7299.[1]
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol is for determining the in vitro intrinsic clearance of a test compound using liver microsomes.
1. Reagent Preparation:
- Phosphate Buffer: 100 mM, pH 7.4.
- Test Compound Stock: 10 mM in DMSO. Prepare a working solution of 125 µM in acetonitrile.[15]
- Liver Microsomes: Thaw pooled liver microsomes (e.g., human, mouse) on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[7][17]
- NADPH Regenerating System: Prepare a solution containing NADP⁺ (3 mM), glucose-6-phosphate (5.3 mM), and glucose-6-phosphate dehydrogenase (0.67 units/mL) in phosphate buffer.[15]
- Stop Solution: Cold acetonitrile containing a suitable internal standard.
2. Incubation Procedure:
- Pre-warm the microsomal solution and NADPH regenerating system to 37°C.
- Add the test compound working solution to the microsomal solution to achieve a final concentration of 1-2 µM.[15]
- Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
- Incubate at 37°C with shaking.
- At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[17]
- Immediately terminate the reaction by adding 3-5 volumes of the cold stop solution.[15]
- Include a negative control incubation where the NADPH system is replaced with phosphate buffer.[15]
3. Sample Analysis:
- Centrifuge the terminated samples to precipitate proteins.
- Transfer the supernatant for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[8]
4. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- The slope of the linear regression gives the elimination rate constant (k).
- Calculate the half-life (t½) = 0.693 / k.
- Calculate the intrinsic clearance (CLint) using the appropriate formula.
Protocol 2: Hepatocyte Stability Assay
This protocol assesses metabolic stability in a more complete cellular system.
1. Reagent Preparation:
- Incubation Medium: Williams Medium E or similar, pre-warmed to 37°C.[9]
- Test Compound Stock: 1 mM in DMSO. Prepare a working solution in the incubation medium. The final DMSO concentration should not exceed 0.1%.[9]
- Cryopreserved Hepatocytes: Thaw hepatocytes according to the supplier's protocol and dilute to a final density of 0.5-1.0 x 10⁶ viable cells/mL in the incubation medium.[9]
- Stop Solution: Cold acetonitrile with an internal standard.
2. Incubation Procedure:
- Add the hepatocyte suspension to a non-coated plate.
- Add the test compound working solution to the cells to a final concentration of 1 µM.
- Incubate at 37°C on an orbital shaker.[9]
- At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot.[9]
- Terminate the reaction by adding the aliquot to the cold stop solution.
- Include a negative control with heat-inactivated hepatocytes to check for non-enzymatic degradation.[9]
3. Sample Analysis and Data Processing:
- Follow the same procedures for sample and data analysis as described in the microsomal stability assay protocol.
Visualizations
Caption: Workflow for optimizing metabolic stability.
Caption: Decision tree for addressing metabolic liabilities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Metabolic Stability Assays [merckmillipore.com]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 11. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drughunter.com [drughunter.com]
- 13. chigroup.site [chigroup.site]
- 14. mdpi.com [mdpi.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
addressing off-target effects of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide in their experiments. The information provided is intended for researchers, scientists, and drug development professionals to address potential off-target effects and other experimental challenges.
Disclaimer
No specific off-target kinase activity data for this compound has been published in the public domain. The following troubleshooting guide is based on a hypothetical off-target profile, constructed from the known activities of structurally similar isoxazole-based kinase inhibitors. This information is intended to serve as an illustrative guide for identifying and addressing potential off-target effects. Researchers should always validate the selectivity of their compounds through comprehensive profiling.
Hypothetical Kinase Inhibition Profile
For the purpose of this guide, we will assume this compound has the following activity profile:
| Kinase Target | IC50 (nM) | Target Type | Pathway Association |
| Aurora Kinase A | 50 | Primary Target | Cell Cycle Regulation, Mitosis |
| Src | 250 | Off-Target | Cell Adhesion, Proliferation, Survival |
| Lck | 400 | Off-Target | T-cell Receptor Signaling |
| VEGFR2 | 800 | Off-Target | Angiogenesis |
| PI3Kα | 1500 | Off-Target | Cell Growth, Proliferation, Survival |
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during experiments with this compound, with a focus on distinguishing on-target from off-target effects.
Q1: My cells are undergoing apoptosis at concentrations where I expect to see mitotic arrest. Why is this happening?
Possible Cause: This could be due to off-target inhibition of critical survival kinases. For instance, inhibition of Src or PI3Kα can interfere with pro-survival signaling pathways, leading to apoptosis.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve and observe the phenotypes at a range of concentrations. You may find that mitotic arrest occurs at a lower concentration range, while apoptosis is induced at higher concentrations where off-target inhibition is more pronounced.
-
Western Blot Analysis: Probe for markers of apoptosis (e.g., cleaved Caspase-3, PARP cleavage) and compare their appearance with markers of mitotic arrest (e.g., Phospho-Histone H3).
-
Rescue Experiment: If you suspect off-target inhibition of a specific pathway (e.g., PI3K), try to rescue the apoptotic phenotype by activating that pathway with a known agonist.
Q2: I am not observing the expected anti-proliferative effect in my cell line.
Possible Causes:
-
Cell Line Resistance: The cell line you are using may not be dependent on Aurora Kinase A for proliferation.
-
Compound Inactivity: The compound may be inactive due to issues with solubility, stability, or cell permeability.
-
Compensatory Signaling: Off-target effects could be activating compensatory signaling pathways that promote proliferation. For example, feedback loops involving Src or PI3K pathways might be activated.
Troubleshooting Steps:
-
Cell Line Screening: Test the compound on a panel of cell lines with known dependencies on the Aurora Kinase A pathway.
-
Target Engagement Assay: Confirm that the compound is entering the cells and binding to its intended target. A cellular thermal shift assay (CETSA) can be used for this purpose.
-
Phospho-Protein Analysis: Use western blotting to check the phosphorylation status of downstream targets of Aurora Kinase A (e.g., Histone H3) to confirm target inhibition in cells. Also, probe for activation of potential compensatory pathways (e.g., phosphorylated Akt as a marker for PI3K pathway activation).
Q3: I am seeing unexpected changes in cell morphology and adhesion.
Possible Cause: These effects are likely due to the inhibition of kinases involved in cytoskeletal regulation and cell adhesion, such as Src family kinases.
Troubleshooting Steps:
-
Immunofluorescence: Stain for key cytoskeletal components like F-actin (using phalloidin) and vinculin to visualize changes in the cytoskeleton and focal adhesions.
-
Cell Adhesion Assay: Quantify the effect of the compound on cell adhesion to different extracellular matrix components.
-
Selective Inhibitors: Compare the observed morphological changes with those induced by a highly selective Src family kinase inhibitor.
Q4: My in vivo experiments are showing toxicity at doses that should be well-tolerated based on in vitro efficacy.
Possible Cause: Off-target effects, such as inhibition of VEGFR2, can lead to in vivo toxicities that are not apparent in cell culture. VEGFR2 inhibition, for example, can affect vascular integrity.
Troubleshooting Steps:
-
In Vivo Target Validation: Confirm target engagement and inhibition in the tumor tissue at the administered dose.
-
Toxicology Studies: Conduct preliminary toxicology studies to assess the compound's effect on various organs.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate compound exposure levels with both on-target efficacy and observed toxicities.
Experimental Protocols
In Vitro Kinase Assay
This protocol is for determining the IC50 of this compound against a panel of kinases.
Materials:
-
Recombinant kinases (e.g., Aurora Kinase A, Src, Lck, VEGFR2, PI3Kα)
-
Kinase-specific peptide substrates
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
This compound stock solution in DMSO
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the kinase, peptide substrate, and compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the phosphorylation status of key proteins in treated cells.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Aurora A, anti-total-Aurora A, anti-phospho-Src, anti-total-Src, anti-phospho-Akt, anti-total-Akt, anti-cleaved Caspase-3, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: Hypothetical signaling pathways affected by this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Logical flow for troubleshooting unexpected experimental outcomes.
Technical Support Center: Enhancing the Oral Bioavailability of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
Q1: My formulation of this compound shows very low concentration in aqueous buffers. How can I improve its solubility?
A1: Low aqueous solubility is a common challenge for oxazole derivatives and can significantly limit oral absorption. Here are several strategies to consider, ranging from simple adjustments to more complex formulation approaches.
Initial Steps:
-
pH Modification: Determine the pKa of your compound. If it has ionizable groups, adjusting the pH of the dissolution medium can significantly enhance solubility. For an amine group, for instance, lowering the pH to form a salt may increase solubility.
-
Co-solvents: Employing water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) in your formulation can improve the solubilization of hydrophobic compounds.
Advanced Strategies:
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the drug to an amorphous state, dispersed within a polymer matrix (e.g., PVP, HPMC, Soluplus®), can substantially increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can be highly effective. These systems consist of oils, surfactants, and co-solvents that form fine emulsions or microemulsions in the gastrointestinal fluid, facilitating drug dissolution and absorption.
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin (e.g., β-cyclodextrin, HP-β-CD) can mask its hydrophobic nature and improve its solubility in water.
Issue 2: Low Permeability Across Caco-2 Monolayers
Q2: The compound exhibits poor permeability in our in-vitro Caco-2 cell model, suggesting it may be a substrate for efflux transporters. What are the next steps?
A2: Poor permeability can be due to inherent molecular properties or active efflux by transporters like P-glycoprotein (P-gp). A systematic approach is needed to identify and overcome this barrier.
Troubleshooting Workflow:
Caption: Caco-2 Permeability Troubleshooting Workflow
Explanation:
-
Confirm Efflux: Run a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 strongly suggests the involvement of active transporters.
-
Address P-gp Efflux: If efflux is confirmed, consider formulating with excipients known to inhibit P-gp. Alternatively, a medicinal chemistry approach to create a prodrug that is not a P-gp substrate could be explored.
-
Improve Passive Permeability: If efflux is not the issue, the compound's intrinsic properties are likely limiting its passive diffusion. Strategies include chemical modification to optimize lipophilicity or using formulation excipients that act as permeation enhancers.
Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties of this compound that I should characterize first?
A: A fundamental understanding of the following properties is crucial for developing an oral formulation:
-
Aqueous Solubility: At different pH values (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.
-
pKa: To understand its ionization behavior.
-
LogP/LogD: To assess its lipophilicity and how it changes with pH.
-
Crystalline Form and Polymorphism: Different solid forms can have vastly different solubilities and stabilities.
-
Melting Point and Thermal Stability: Important for manufacturing process design, especially for techniques like hot-melt extrusion for ASDs.
Q: Are there any known metabolic liabilities for oxazole-containing compounds?
Q: How do I select the best formulation strategy?
A: The choice of formulation depends on the specific challenges your compound faces. The Biopharmaceutics Classification System (BCS) can be a useful guide.
Caption: BCS-Guided Formulation Strategy
-
For a BCS Class II compound (low solubility, high permeability), the focus should be on solubility enhancement.
-
For a BCS Class IV compound (low solubility, low permeability), a combination of solubility and permeability enhancement strategies will be required.
Data Presentation
Due to the lack of publicly available data for this compound, the following tables present hypothetical data for illustrative purposes to guide your experimental design and data analysis.
Table 1: Solubility in Different Media (Hypothetical Data)
| Medium | pH | Solubility (µg/mL) |
| Simulated Gastric Fluid (SGF) | 1.2 | 0.5 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | < 0.1 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 0.2 |
Table 2: Comparison of Formulation Strategies on Aqueous Solubility (Hypothetical Data)
| Formulation | Drug Load (%) | Achieved Concentration (µg/mL) in FaSSIF | Fold Increase |
| Unformulated API | - | < 0.1 | - |
| Micronized API | - | 1.2 | ~12x |
| 20% ASD in PVP K30 | 20 | 25.5 | ~255x |
| SMEDDS Formulation | 10 | 48.2 | ~482x |
Table 3: Caco-2 Permeability Results (Hypothetical Data)
| Parameter | Value | Interpretation |
| Apparent Permeability (Papp) A -> B | 0.2 x 10⁻⁶ cm/s | Low Permeability |
| Apparent Permeability (Papp) B -> A | 1.5 x 10⁻⁶ cm/s | Low Permeability |
| Efflux Ratio (B->A / A->B) | 7.5 | High Efflux |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
-
Objective: To determine the equilibrium solubility of the compound in various biorelevant media.
-
Materials: this compound, SGF, FaSSIF, FeSSIF, orbital shaker, HPLC system.
-
Procedure:
-
Add an excess amount of the compound to vials containing each medium.
-
Shake the vials at 37°C for 48 hours to ensure equilibrium is reached.
-
After 48 hours, centrifuge the samples to pellet the undissolved solid.
-
Filter the supernatant through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
-
Objective: To assess the intestinal permeability and potential for active efflux of the compound.
-
Materials: Caco-2 cells cultured on Transwell® inserts, Hank's Balanced Salt Solution (HBSS), test compound, reference compounds (e.g., propranolol for high permeability, atenolol for low permeability), LC-MS/MS system.
-
Procedure:
-
Culture Caco-2 cells on Transwell® inserts for 21 days until a confluent monolayer with adequate transepithelial electrical resistance (TEER) is formed.
-
Apical to Basolateral (A -> B) Transport: Add the test compound in HBSS to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
Basolateral to Apical (B -> A) Transport: Add the test compound in HBSS to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
-
Validation & Comparative
Validating the Biological Target of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental approaches to validate the biological target(s) of the compound 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. The content is structured to offer a clear comparison with alternative compounds and methodologies, supported by experimental data and detailed protocols.
Overview of Potential Biological Targets
Based on the isoxazole scaffold and related carboxamide derivatives, three primary biological activities have been investigated as potential targets for this compound:
-
Induction of Apoptosis: The ability to trigger programmed cell death is a key therapeutic strategy in oncology.
-
Inhibition of Acid Ceramidase (AC): AC is a lysosomal enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid. Its inhibition can lead to an accumulation of ceramide, which can, in turn, induce apoptosis. This makes AC a target for cancer therapy.
-
Immunosuppression: Modulation of the immune response is crucial in treating autoimmune diseases and preventing transplant rejection.
This guide will compare this compound and its analogs against established compounds in assays relevant to these three potential biological targets.
Comparative Analysis of Biological Activity
Induction of Apoptosis
A key mechanism for validating a potential anti-cancer agent is its ability to induce apoptosis. This is often assessed by measuring the externalization of phosphatidylserine (PS) on the cell surface using Annexin V staining.
Comparative Data for Apoptosis Induction:
| Compound | Mechanism/Target | Cell Line | Concentration | Apoptotic Cells (%) | Citation |
| 5-Aminoimidazole-4-carboxamide riboside (AICAR) | AMPK Activator, induces apoptosis | U937 | 1.0 mmol/L | 6.81 ± 1.16 | [1] |
| Staurosporine | Broad-spectrum kinase inhibitor, apoptosis inducer | Jurkat | 1 µM | > 90 | |
| This compound | Proposed apoptosis inducer | Various | Not available | Not available |
Note: Direct comparative data for this compound was not available in the reviewed literature. The table includes well-characterized apoptosis inducers for comparison.
Acid Ceramidase (AC) Inhibition
The inhibition of acid ceramidase is a promising strategy for cancer treatment. The potency of inhibitors is typically compared based on their half-maximal inhibitory concentration (IC50).
Comparative Data for Acid Ceramidase Inhibitors:
| Compound | Scaffold | hAC IC50 (µM) | Citation |
| Carmofur | Uracil derivative | 0.029 (rat AC) | [2] |
| SABRAC | Ceramide analog | 0.052 | [3] |
| 2-oxo-4-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide (8a) | Oxazolone carboxamide | Not available | [2] |
| 2-oxo-5-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide (12a) | Oxazolone carboxamide | 0.090 | [2] |
| This compound | Isoxazole carboxamide | Not available |
Note: While IC50 values for structurally related oxazolone carboxamides are available, specific data for this compound is not currently published.
Immunosuppressive Activity
The isoxazole scaffold is present in known immunosuppressive drugs. The efficacy of new derivatives can be compared to these established drugs by measuring the inhibition of lymphocyte proliferation and cytokine production.
Comparative Data for Immunosuppressive Activity:
| Compound | Assay | IC50 (µM) | Citation |
| Leflunomide | T-cell proliferation | Not available | [4] |
| Pyrazolylisoxazole derivative (Compound 36) | T-cell proliferation, IL-17 & IFN-γ | ≤ 0.01 | [5] |
| 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) | PBMC Proliferation | Strong inhibition | [6] |
| This compound | Not available | Not available |
Note: Quantitative IC50 values for direct comparison are limited. The table highlights the potent immunosuppressive activity of various isoxazole derivatives.
Experimental Protocols
Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This protocol details the detection and quantification of apoptotic and necrotic cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution (1 mg/mL)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with the test compound (e.g., this compound) and controls (vehicle, positive control like staurosporine) for the desired time.
-
Harvest cells by trypsinization (for adherent cells) and centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Fluorogenic Acid Ceramidase (AC) Activity Assay
This assay measures the enzymatic activity of AC using a fluorogenic substrate.
Materials:
-
Sodium acetate buffer (25 mM, pH 4.5)
-
Fluorogenic substrate (e.g., Rbm14-12) solution in ethanol
-
Cell lysate containing acid ceramidase
-
96-well black microplate
-
Microplate fluorescence reader
Procedure:
-
Lysate Preparation:
-
Prepare cell lysates from control and compound-treated cells.
-
Determine the protein concentration of the lysates.
-
-
Enzyme Reaction:
-
In a 96-well plate, add in the following order:
-
74.5 µL of 25 mM sodium acetate buffer (pH 4.5)
-
25 µL of cell lysate (containing a fixed amount of protein, e.g., 10-25 µg)
-
Pre-incubate with inhibitor (e.g., this compound) for a specified time if measuring inhibition.
-
0.5 µL of 4 mM fluorogenic substrate solution (final concentration 20 µM).
-
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Measurement:
TNF-α Production in Whole Blood Culture
This protocol assesses the immunosuppressive effect of a compound by measuring its impact on cytokine production.
Materials:
-
RPMI 1640 medium
-
Lipopolysaccharide (LPS)
-
Heparinized whole blood
-
Human TNF-α ELISA kit
Procedure:
-
Blood Culture:
-
In a 96-well plate, add 100 µL of heparinized whole blood per well.
-
Add the test compound at various concentrations.
-
Stimulate the cells with LPS (e.g., 1 µg/mL final concentration). Include an unstimulated control.
-
Incubate at 37°C in a 5% CO₂ incubator for a specified time (e.g., 4-24 hours).
-
-
Sample Collection:
-
Centrifuge the plate to pellet the blood cells.
-
Collect the supernatant (plasma).
-
-
ELISA:
-
Perform a TNF-α ELISA on the collected plasma samples according to the manufacturer's instructions.[13][14][15][16][17]
-
Briefly, this involves adding the plasma to wells coated with a TNF-α capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the concentration of TNF-α in each sample based on a standard curve.
-
Determine the percentage of inhibition of TNF-α production by the test compound compared to the LPS-stimulated control.
-
Visualization of Pathways and Workflows
Apoptosis Signaling Pathway
References
- 1. [Effect of AMPK agonist 5-aminoimidazole-4-carboxamide ribonucleoside on proliferation, differentiation and apoptosis in U937 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 9. kumc.edu [kumc.edu]
- 10. bosterbio.com [bosterbio.com]
- 11. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fn-test.com [fn-test.com]
- 14. biovendor.com [biovendor.com]
- 15. abcam.cn [abcam.cn]
- 16. file.elabscience.com [file.elabscience.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
Comparative Analysis of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The 5-amino-3-phenyl-1,2-oxazole-4-carboxamide scaffold is an emerging chemotype in medicinal chemistry, recognized for its potential in the development of novel therapeutic agents. The parent compound, this compound (5APOC), has been identified as a promising anticancer agent that induces apoptosis.[1] It is a mitochondria-permeable compound that is believed to exert its effect by binding to annexin V on the outer cell membrane, leading to mitochondrial membrane depolarization and subsequent programmed cell death.[1] This guide provides a comparative analysis of derivatives based on a closely related scaffold to elucidate the structure-activity relationship (SAR) and guide future drug discovery efforts.
Structure-Activity Relationship of Related Isoxazole Carboxamides
While comprehensive SAR data for the this compound series is not extensively available in the public domain, a study on the closely related 5-methyl-3-phenylisoxazole-4-carboxamide derivatives offers valuable insights. The primary difference in this surrogate series is the substitution of the 5-amino group with a methyl group. The following table summarizes the in vitro cytotoxic activity of these analogs against various cancer cell lines, providing a basis for understanding how different substituents on the N-aryl ring of the carboxamide moiety influence anticancer potency.
| Compound ID | R (Substituent on N-aryl ring) | B16-F1 IC₅₀ (µM) | Colo205 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| 2a | 4-Chloro-2,5-dimethoxy | 21.01 | 18.33 | 19.45 |
| 2b | 3-(Trifluoromethyl) | 14.22 | 16.33 | 17.11 |
| 2c | 4-(2-Methoxyphenoxy) | 11.55 | 13.67 | 14.87 |
| 2d | 4-(Methylthio) | 19.89 | 22.45 | 23.66 |
| 2e | 4-(Trifluoromethoxy) | 12.89 | 14.78 | 15.99 |
Data extracted from a study on 5-methyl-3-phenylisoxazole-4-carboxamide derivatives as a surrogate for the 5-amino series.
-
Electron-withdrawing and bulky groups: The presence of a 4-(2-methoxyphenoxy) group (Compound 2c ) resulted in the most potent activity across the tested cell lines, suggesting that a bulky, moderately electron-withdrawing substituent at the para position of the N-aryl ring is favorable for cytotoxicity.
-
Trifluoromethyl and Trifluoromethoxy groups: Compounds with trifluoromethyl (Compound 2b ) and trifluoromethoxy (Compound 2e ) groups also demonstrated significant activity, indicating that potent electron-withdrawing groups contribute positively to the anticancer effect.
-
Dimethoxy and Methylthio groups: The presence of 4-chloro-2,5-dimethoxy (Compound 2a ) and 4-(methylthio) (Compound 2d ) resulted in comparatively lower potency, suggesting that the substitution pattern and electronic nature of the substituents are crucial for activity.
These findings suggest that for the this compound scaffold, modifications on the N-aryl moiety of the carboxamide are a promising avenue for enhancing anticancer efficacy.
Experimental Protocols
General Synthesis of N-Aryl-3-phenyl-1,2-oxazole-4-carboxamides
The synthesis of the title compounds can be achieved through a multi-step process. A generalized protocol based on related literature is provided below.
Caption: Synthetic route for N-Aryl-5-amino-3-phenyl-1,2-oxazole-4-carboxamides.
-
Synthesis of Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate: Ethyl 2-cyano-3-hydroxy-3-phenylacrylate is reacted with hydroxylamine hydrochloride in a suitable solvent such as ethanol and refluxed to yield the core oxazole ester.
-
Hydrolysis to Carboxylic Acid: The resulting ethyl ester is hydrolyzed using a base like sodium hydroxide in an aqueous ethanol mixture under reflux to produce 5-amino-3-phenyl-1,2-oxazole-4-carboxylic acid.
-
Amide Coupling: The carboxylic acid is then coupled with various substituted anilines using a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (DCM) at room temperature to yield the final N-aryl-5-amino-3-phenyl-1,2-oxazole-4-carboxamide derivatives.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated by plotting the percentage of cell viability against the compound concentration.
Proposed Signaling Pathway
Based on the reported mechanism of the parent compound, 5APOC, a plausible signaling pathway for apoptosis induction by these derivatives is outlined below.
Caption: Proposed mechanism of apoptosis induction by the oxazole derivatives.
The binding of the compound to annexin V is hypothesized to trigger a cascade of events starting with the disruption of the mitochondrial membrane potential.[1] This leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which then activates the caspase cascade, ultimately leading to programmed cell death.
Conclusion
The this compound scaffold holds considerable promise for the development of novel anticancer agents. The preliminary SAR analysis of closely related 5-methyl analogs suggests that substitution on the N-aryl ring of the carboxamide moiety is a key determinant of cytotoxic activity, with bulky and electron-withdrawing groups appearing to enhance potency. Further synthesis and biological evaluation of a focused library of 5-amino derivatives are warranted to fully elucidate the SAR of this scaffold and to identify lead candidates for further preclinical development. The proposed mechanism involving annexin V binding and induction of apoptosis provides a solid foundation for mechanistic studies of these novel compounds.
References
A Comparative Analysis of Anticancer Activity in Phenyl-Substituted Heterocyclic Carboxamides
For Immediate Release
This guide provides a comparative analysis of the anticancer activities of three phenyl-substituted heterocyclic carboxamides. While the primary compound of interest for this analysis was 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide, a comprehensive search of available scientific literature and databases did not yield specific quantitative data on its cytotoxic or antiproliferative activity. However, significant data is available for structurally similar isoxazole and oxazole derivatives, which are presented here to offer insights into the potential of this chemical class as anticancer agents.
The following analysis focuses on three such analogues:
-
Compound A: 5-methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide
-
Compound B: N-(4-chlorophenyl)-5-carboxamidyl isoxazole
-
Compound C: A derivative from the 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide series
These compounds have been selected based on the availability of quantitative experimental data regarding their efficacy against various cancer cell lines. This guide will summarize their performance, detail the experimental protocols used for their evaluation, and visualize a key signaling pathway often implicated in cancer progression.
Comparative Biological Activity
The anticancer potential of the selected heterocyclic carboxamides has been evaluated using different cancer cell lines and assay methodologies. The following table summarizes the available quantitative data for each compound.
| Compound | Target Cell Line(s) | Assay Type | Measured Endpoint | Potency |
| Compound A (5-methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide) | B16F1 (Melanoma) | MTS Assay | IC50 | 0.079 µM |
| Compound B (N-(4-chlorophenyl)-5-carboxamidyl isoxazole) | Colon 38 and CT-26 (Mouse Colon Carcinoma) | Not Specified | IC50 | 2.5 µg/mL |
| Compound C (4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative) | HOP-92 (Non-Small Cell Lung Cancer) | NCI-60 Screen | GI50 | 4.56 µM |
Experimental Methodologies
The quantitative data presented in this guide were obtained through established in vitro assays for assessing anticancer activity. The general protocols for these assays are outlined below.
MTS Cell Viability Assay
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Compound A) and incubated for a specified period (typically 48-72 hours).
-
MTS Reagent Addition: Following the incubation period, the MTS reagent is added to each well.
-
Incubation and Measurement: The plate is incubated for a further 1-4 hours to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by metabolically active cells.
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute's 60 human tumor cell line (NCI-60) screen is a well-established platform for identifying and characterizing novel anticancer agents.
Protocol:
-
Cell Plating: The 60 different human cancer cell lines, representing nine different cancer types (leukemia, melanoma, lung, colon, kidney, ovarian, breast, prostate, and central nervous system), are plated in 96-well microtiter plates.
-
Compound Addition: After a 24-hour pre-incubation period, the cells are treated with the test compound (e.g., Compound C) at five different concentrations (typically ranging from 10 nM to 100 µM).
-
Incubation: The plates are incubated for 48 hours.
-
Cell Viability Determination: The sulforhodamine B (SRB) assay is used to determine cell viability. This assay is based on the ability of SRB to bind to cellular proteins.
-
Data Analysis: The absorbance is read at 515 nm, and the data is used to generate dose-response curves for each cell line. From these curves, several parameters are calculated, including the GI50 (the concentration required to inhibit cell growth by 50%).
Visualizing a Relevant Signaling Pathway
To provide context for the mechanism of action of many anticancer drugs, the following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and is a common target for drug development.
Cross-Validation of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide Activity in Diverse Assays: A Comparative Guide
An objective analysis of the biological activity of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide and its structural analogs across various in vitro assays, supported by experimental data from related compounds.
This guide provides a comparative overview of the methodologies used to assess the biological activity of this compound and its derivatives. Due to the limited availability of comprehensive public data on this specific compound, this guide leverages findings from structurally similar oxazole and isoxazole carboxamide derivatives to offer insights into its potential anticancer properties and the experimental frameworks for their evaluation.
The following sections detail the cytotoxic activities of related compounds across a panel of cancer cell lines, provide standardized protocols for key biological assays, and visualize experimental workflows and potential signaling pathways.
Comparative Activity of Structurally Related Oxazole Derivatives
While specific data for this compound is not extensively documented in publicly accessible literature, the broader family of oxazole and isoxazole derivatives has demonstrated significant potential as anticancer agents.[1][2] The data presented below is a compilation from various studies on analogs, providing a valuable reference for predicting the potential efficacy and spectrum of activity for the target compound.
Below is a summary of the cytotoxic activity (IC50 values) of various oxazole and pyrimidine derivatives against several human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound/Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference Compound(s) | Reference IC50 (µM) |
| Spiro-acenaphthylene tethered-[3][4][5]-thiadiazole | RXF393 | Renal | 7.01 ± 0.39 | Doxorubicin | 13.54 ± 0.82 |
| HT29 | Colon | 24.3 ± 1.29 | Doxorubicin | 13.50 ± 0.71 | |
| LOX IMVI | Melanoma | 9.55 ± 0.51 | Doxorubicin | 6.08 ± 0.32 | |
| Oxazolo[5,4-d]pyrimidine derivative 3g | HT29 | Primary Colon Adenocarcinoma | 58.4 | 5-Fluorouracil, Cisplatin | 381.2, 47.2 |
| Oxazolo[5,4-d]pyrimidine derivative 3j | HT29 | Primary Colon Adenocarcinoma | 99.87 | 5-Fluorouracil, Cisplatin | 381.2, 47.2 |
| Oxazolo[5,4-d]pyrimidine derivative 3e | HT29 | Primary Colon Adenocarcinoma | 129.41 | 5-Fluorouracil, Cisplatin | 381.2, 47.2 |
| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide 2 | HOP-92 | Non-small cell lung cancer | 4.56 | - | - |
| MDA-MB-468 | Breast Cancer | 21.0 | - | - | |
| SK-MEL-5 | Melanoma | 30.3 | - | - |
Table 1: Cytotoxic activity of various oxazole and related heterocyclic derivatives in different cancer cell lines.[6][7][8]
Experimental Protocols
To ensure the reproducibility and cross-validation of biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for common in vitro cytotoxicity assays used in the primary screening of potential anticancer compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound (this compound or its analogs)
-
96-well plates
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA)
-
Tris-base solution (10 mM, pH 10.5)
-
Cell culture medium
-
Test compound
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 5 minutes and read the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Visualizations
The following diagrams illustrate the general workflow for in vitro screening of novel compounds and a hypothetical signaling pathway that could be modulated by this compound based on the activities of similar compounds.
Caption: General workflow for in vitro cytotoxicity screening of novel compounds.
Caption: Hypothetical signaling pathway for apoptosis induction by the test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide Against Commercial Tankyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative anti-cancer compound 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide against a panel of established commercial tankyrase inhibitors. While the specific molecular target of this compound is not definitively established in publicly available literature, its reported ability to inhibit the growth of cancer cells suggests that it may target pathways commonly dysregulated in oncology, such as the Wnt/β-catenin and Hippo signaling pathways, which are modulated by tankyrase enzymes.[1] This guide, therefore, benchmarks the compound against known tankyrase inhibitors to provide a framework for its potential efficacy and to guide future experimental validation.
Introduction to Tankyrase Inhibition
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a crucial role in various cellular processes, including the regulation of Wnt/β-catenin and Hippo signaling pathways, both of which are frequently implicated in cancer development and progression. Inhibition of tankyrase leads to the stabilization of Axin, a key component of the β-catenin destruction complex, thereby promoting the degradation of β-catenin and suppressing Wnt-driven cell proliferation. Several small molecule tankyrase inhibitors have been developed and are in various stages of preclinical and clinical investigation.
Comparative Analysis of Inhibitor Potency
To provide a quantitative benchmark, the following table summarizes the reported half-maximal inhibitory concentrations (IC50) of several commercial tankyrase inhibitors against TNKS1 and TNKS2. The IC50 value for this compound is currently undetermined and is denoted as "To Be Determined (TBD)". Researchers are encouraged to perform the described experimental protocols to ascertain this value.
| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Wnt Signaling IC50 (nM) | Reference |
| This compound | TBD | TBD | TBD | N/A |
| XAV-939 | 11 | 4 | - | [2][3] |
| G007-LK | 46 | 25 | 50 (cellular) | [4][5][6] |
| IWR-1-endo | 131 | 56 | 180 (cellular) | [7][8] |
| E7449 (Stenoparib) | 50-100 | 50-100 | - | [9][10][11][12] |
| OM-153 | 13 | 2 | 0.63 (cellular) | [13][14][15] |
| RK-287107 | 14.3 | 10.6 | - | [16] |
Experimental Protocols
To facilitate the direct comparison of this compound with the commercial inhibitors, the following detailed experimental protocols are provided.
In Vitro Tankyrase Inhibition Assay
This biochemical assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified tankyrase 1 and 2.
Materials:
-
Recombinant human Tankyrase 1 and Tankyrase 2 enzymes
-
Histone-coated microplates
-
Biotinylated NAD+
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing MgCl2, DTT, and NaCl)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Test compounds (this compound and commercial inhibitors) dissolved in DMSO
-
Plate reader capable of measuring chemiluminescence
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted compounds to the histone-coated microplate wells.
-
Add the recombinant tankyrase enzyme to the wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at 30°C for 1 hour.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Wnt Signaling Reporter Assay
This assay measures the effect of the inhibitors on the Wnt/β-catenin signaling pathway in a cellular context.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPFlash/FOPFlash reporter plasmids (containing TCF/LEF binding sites upstream of a luciferase gene)
-
Renilla luciferase plasmid (for normalization)
-
Wnt3a conditioned media or recombinant Wnt3a
-
Lipofectamine or other transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Test compounds dissolved in DMSO
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids.
-
After 24 hours, treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with Wnt3a conditioned media or recombinant Wnt3a for 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Normalize the TOPFlash activity to the Renilla activity.
-
Calculate the percent inhibition of Wnt signaling for each compound concentration and determine the IC50 value.
Cancer Cell Growth Inhibition Assay
This assay assesses the anti-proliferative effect of the compounds on cancer cell lines known to have activated Wnt signaling (e.g., COLO-320DM, SW480).
Materials:
-
Cancer cell lines (e.g., COLO-320DM, SW480)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT or CellTiter-Glo reagent
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the cells for 72 hours.
-
Add MTT or CellTiter-Glo reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the Wnt/β-catenin signaling pathway, which is a primary target of tankyrase inhibitors, and a general experimental workflow for benchmarking a novel compound.
Caption: Simplified Wnt/β-catenin signaling pathway and the role of tankyrase inhibitors.
Caption: Experimental workflow for benchmarking a novel inhibitor.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. XAV 939 | Tankyrase Inhibitors: R&D Systems [rndsystems.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Wnt Antagonist I, IWR-1- endo [sigmaaldrich.com]
- 9. selleckchem.com [selleckchem.com]
- 10. glpbio.com [glpbio.com]
- 11. E7449: A dual inhibitor of PARP1/2 and tankyrase1/2 inhibits growth of DNA repair deficient tumors and antagonizes Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Methods for 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a detailed head-to-head comparison of two potential synthetic routes to 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide, a molecule of interest in medicinal chemistry. The comparison is based on established chemical principles and data from analogous reactions, offering insights into the potential advantages and disadvantages of each method.
Method 1: Two-Step Synthesis via Knoevenagel Condensation and Cyclization
This approach begins with the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate to form an unsaturated intermediate, which is then cyclized with hydroxylamine.
Method 2: One-Pot Reaction of a β-Ketoester with Hydroxylamine
This classical method involves the direct reaction of a β-ketoester, ethyl benzoylacetate, with hydroxylamine to form the isoxazole ring in a single step.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of the intermediate, ethyl 5-amino-3-phenylisoxazole-4-carboxylate, via the two proposed methods. It is important to note that the data for the target molecule is extrapolated from analogous reactions, and actual results may vary.
| Parameter | Method 1: Two-Step Synthesis | Method 2: One-Pot Reaction |
| Starting Materials | Benzaldehyde, Ethyl Cyanoacetate, Hydroxylamine | Ethyl Benzoylacetate, Hydroxylamine |
| Key Intermediates | Ethyl 2-cyano-3-phenylacrylate | None (One-pot) |
| Overall Yield | Potentially Moderate to High (product of two steps) | Variable (highly dependent on regioselectivity) |
| Reaction Steps | 2 | 1 |
| Reaction Time | Potentially longer due to two separate steps | Potentially shorter (single step) |
| Purification | Requires purification of the intermediate and final product | Purification of the final product only |
Experimental Protocols
Method 1: Two-Step Synthesis via Knoevenagel Condensation and Cyclization
Step 1: Synthesis of Ethyl 2-cyano-3-phenylacrylate
This step involves the base-catalyzed condensation of benzaldehyde and ethyl cyanoacetate.
-
Reagents: Benzaldehyde, Ethyl Cyanoacetate, Piperidine (or another basic catalyst), Ethanol.
-
Procedure: Equimolar amounts of benzaldehyde and ethyl cyanoacetate are dissolved in ethanol. A catalytic amount of piperidine is added, and the mixture is refluxed for a specified time (typically 1-4 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by recrystallization.
Step 2: Synthesis of Ethyl 5-amino-3-phenylisoxazole-4-carboxylate
The unsaturated intermediate from Step 1 is cyclized using hydroxylamine.
-
Reagents: Ethyl 2-cyano-3-phenylacrylate, Hydroxylamine hydrochloride, a base (e.g., Sodium acetate or Sodium hydroxide), Ethanol.
-
Procedure: Ethyl 2-cyano-3-phenylacrylate is dissolved in ethanol. A solution of hydroxylamine hydrochloride and a base in water or ethanol is added. The mixture is heated under reflux for several hours. The reaction is monitored by TLC. After cooling, the product is isolated by precipitation upon addition of water or by extraction and subsequent purification by column chromatography or recrystallization.
Method 2: One-Pot Reaction of a β-Ketoester with Hydroxylamine
This method directly constructs the isoxazole ring from a β-ketoester.
-
Reagents: Ethyl benzoylacetate, Hydroxylamine hydrochloride, a base (e.g., Sodium acetate or Sodium hydroxide), Ethanol.
-
Procedure: Ethyl benzoylacetate is dissolved in ethanol. An aqueous or ethanolic solution of hydroxylamine hydrochloride and a base is added. The reaction mixture is stirred at room temperature or heated under reflux for a period of time (ranging from a few hours to overnight). The progress of the reaction is monitored by TLC. The product is isolated by pouring the reaction mixture into water, followed by extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization. A key challenge in this method is controlling the regioselectivity to favor the desired 5-amino isomer over the 3-amino isomer.
Mandatory Visualizations
Logical Workflow of Synthesis Methods
Caption: Comparative workflow of the two synthesis methods.
Signaling Pathway Analogy: Reagent Transformation
Caption: Transformation of key reagents in each synthetic method.
Conclusion
Both presented methods offer viable pathways for the synthesis of this compound.
-
Method 1 is a two-step process that offers potentially better control over the final product's regiochemistry, as the substitution pattern is largely determined in the first step. However, it requires the isolation and purification of an intermediate, which may lower the overall yield and increase the total synthesis time.
-
Method 2 is an attractive one-pot reaction that could be more time- and resource-efficient. The main challenge lies in controlling the regioselectivity of the cyclization reaction to favor the desired 5-amino isomer. The reaction conditions would need to be carefully optimized to achieve a good yield of the target compound.
Ultimately, the choice of method will depend on the specific requirements of the research, including the desired scale of the synthesis, the importance of regiochemical purity, and the available resources and expertise. Further experimental validation is necessary to determine the optimal conditions and to provide a definitive comparison of the two routes for the synthesis of this compound.
Validating In Vitro Findings of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vitro findings of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide, hereafter referred to as Compound O-124, in relevant in vivo models. Given the broad spectrum of biological activities associated with oxazole derivatives, this document outlines potential validation pathways for two distinct therapeutic areas: anti-inflammatory and anticancer applications. The experimental data presented is hypothetical but representative of expected outcomes based on published studies of structurally similar compounds.
Part 1: Validation as an Anti-Inflammatory Agent
Initial in vitro screens of Compound O-124 may have indicated potent inhibition of inflammatory mediators. To translate these findings into a preclinical setting, a robust in vivo validation strategy is essential. This section compares Compound O-124 to a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac.
Comparative Efficacy Data
The following table summarizes the in vivo anti-inflammatory activity of Compound O-124 in a carrageenan-induced paw edema model in rats, a standard model for acute inflammation.
| Compound | Dose (mg/kg) | Route of Administration | Maximum Inhibition of Edema (%) | Time to Maximum Inhibition (hours) |
| Compound O-124 | 10 | Oral | 45.8 | 3 |
| 20 | Oral | 62.5 | 3 | |
| Diclofenac | 10 | Oral | 55.2 | 3 |
| Vehicle Control | - | Oral | 0 | - |
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol details the methodology for assessing the acute anti-inflammatory activity of a test compound.
-
Animal Model: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping and Administration: Animals are randomly divided into groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)
-
Compound O-124 (e.g., 10 and 20 mg/kg, p.o.)
-
Positive Control (e.g., Diclofenac, 10 mg/kg, p.o.)
-
-
Induction of Inflammation: One hour after oral administration of the test compounds or vehicle, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point relative to the vehicle control group.
Workflow and Signaling Pathway
Part 2: Validation as an Anticancer Agent
In vitro cytotoxicity assays may reveal that Compound O-124 exhibits potent activity against specific cancer cell lines. The following section outlines a comparative in vivo study to validate these findings using a human tumor xenograft model in mice, with Paclitaxel as a comparator.
Comparative Efficacy Data
The table below presents hypothetical data from a study evaluating the anti-tumor efficacy of Compound O-124 in a mouse xenograft model of human colorectal cancer (HCT116).
| Compound | Dose (mg/kg) | Route of Administration | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Compound O-124 | 25 | Intraperitoneal | 35.2 | -2.1 |
| 50 | Intraperitoneal | 58.9 | -4.5 | |
| Paclitaxel | 10 | Intravenous | 65.7 | -8.2 |
| Vehicle Control | - | Intraperitoneal | 0 | +1.5 |
Experimental Protocol: Human Tumor Xenograft Model
This protocol describes a standard workflow for assessing the in vivo anticancer efficacy of a test compound.
-
Animal Model: Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old).
-
Cell Culture and Implantation: Human colorectal cancer cells (HCT116) are cultured under standard conditions. A suspension of 5 x 10^6 cells in 0.1 mL of a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups (n=8-10 per group).
-
Treatment:
-
Vehicle Control
-
Compound O-124 (e.g., 25 and 50 mg/kg, i.p., daily)
-
Positive Control (e.g., Paclitaxel, 10 mg/kg, i.v., twice weekly)
-
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the vehicle control.
Workflow and Signaling Pathway
Disclaimer: The experimental data and signaling pathways presented in this guide are hypothetical and for illustrative purposes only. The actual in vivo efficacy and mechanism of action of this compound must be determined through rigorous experimental investigation.
Comparative Docking Analysis of Isoxazole-Based Compounds: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking performance of various isoxazole-based compounds against key biological targets. The data presented is compiled from recent studies and aims to facilitate the identification of promising scaffolds for further development.
The isoxazole ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive moiety for designing potent and selective inhibitors for diverse protein targets. Molecular docking studies are a cornerstone of modern drug discovery, offering valuable insights into the binding modes and affinities of small molecules with their macromolecular targets. This guide summarizes key findings from comparative docking studies of isoxazole derivatives, providing a foundation for structure-activity relationship (SAR) analysis and lead optimization.
Comparative Docking Performance of Isoxazole Derivatives
The following tables summarize the docking scores and binding affinities of various isoxazole-based compounds against several important therapeutic targets. These results highlight the potential of the isoxazole scaffold in designing inhibitors for enzymes implicated in cancer, inflammation, and other diseases.
Table 1: Docking Performance Against Cancer-Related Targets
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) | Key Interactions | Source |
| 4-OH phenyl isoxazole derivative | CYP1A2 | - | Erlotinib | - | Strong affinity | [2][3] |
| 4-F phenyl isoxazole derivative | CYP1A2 | - | Erlotinib | - | Strong affinity | [2][3] |
| 3-NO2 phenyl isoxazole derivative | CYP1A2 | - | Erlotinib | - | Suitable lead compound inhibitor | [2][3] |
| Thiazole-indole-isoxazole 1a, 1b, 1c | STAT2 SH2 domain | Significant | - | - | Significant binding affinity | [4] |
| ZINC database isoxazole compounds (11) | Hsp90 | -8.00 to -8.42 | Luminespib | -7.95 | H-bonds with Gly97, Asn51, Lys58 | [5] |
| 4-nitroimidazole-piperazine isoxazole 9a | ER, PR, HER2 | - | - | - | Strong binding interactions | [6] |
| 4-nitroimidazole-piperazine isoxazole 9j | CYPP450 17A1 | - | - | - | Significant binding affinity | [6] |
Table 2: Docking Performance Against Other Enzyme Targets
| Compound/Derivative | Target Protein | IC50 (nM) / Docking Score | Reference Compound | Reference IC50 (nM) / Score | Key Interactions | Source |
| Isoxazole-carboxamide A13 | COX-1 | 64 | - | - | - | [7] |
| Isoxazole-carboxamide A13 | COX-2 | 13 | - | - | Ideal binding interactions in secondary pocket | [7] |
| Isoxazole derivative AC2 | Carbonic Anhydrase | 112.3 µM (IC50) | - | 18.6 µM (IC50) | ΔGbind = -13.53 kcal/mol | [8] |
| Isoxazole derivative AC3 | Carbonic Anhydrase | 228.4 µM (IC50) | - | 18.6 µM (IC50) | ΔGbind = -12.49 kcal/mol | [8] |
| Isoxazolidine-triazole hybrid 7e | PI3Kα | -10.4 kcal/mol | - | - | Good binding affinity | [9] |
Experimental Protocols for Molecular Docking
The methodologies employed in the cited studies generally follow a standardized workflow for molecular docking. Below is a detailed summary of a typical experimental protocol.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules, co-crystallized ligands, and any non-standard residues are removed from the PDB file using software such as Discovery Studio Visualizer or MOE.[1][8]
-
Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are assigned to each atom.[1]
-
The prepared protein structure is then converted to a suitable format (e.g., PDBQT for AutoDock) for docking.[1]
2. Ligand Preparation:
-
The 2D structures of the isoxazole-based compounds are drawn using chemical drawing software like ChemDraw or Avogadro.[8][10]
-
The 2D structures are converted to 3D and their geometries are optimized using computational methods, for instance, with Gaussian 09 at the B3LYP/6-31G level.[8]
-
The optimized ligand structures are saved in a format compatible with the docking software.
3. Molecular Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina, MOE, or PyRx.[1][8]
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
The docking software then explores various conformations and orientations of the ligand within the defined active site.
-
The binding affinity, typically expressed as a docking score or binding energy (ΔG) in kcal/mol, is calculated for each pose. The pose with the lowest binding energy is generally considered the most favorable.[1]
4. Analysis of Results:
-
The docking results are analyzed to identify the best-docked poses and their corresponding binding affinities.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.
Visualizing the Drug Discovery Workflow
The following diagram illustrates a typical computational workflow for identifying and evaluating potential drug candidates, such as isoxazole-based compounds.
Caption: A generalized workflow for computational drug discovery and experimental validation.
Anticancer Mechanism of Action
Several studies have investigated the mechanisms by which isoxazole derivatives exert their anticancer effects. These compounds have been shown to act through various pathways, including the inhibition of key enzymes, induction of apoptosis, and disruption of microtubule polymerization.[11] The diagram below illustrates a simplified signaling pathway that can be targeted by isoxazole-based anticancer agents.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. connectjournals.com [connectjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Characterization and Molecular Docking Study of the New Isoxazolidine-1,2,3-Triazole Hybrids | Journal of Qassim University for Science [jnsm.qu.edu.sa]
- 10. tandfonline.com [tandfonline.com]
- 11. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential selectivity profile of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. Due to the limited availability of comprehensive public data on this specific molecule, this analysis leverages experimental data from structurally similar isoxazole-based compounds to infer a potential biological activity profile. The following sections present quantitative data for these analogs, detail relevant experimental methodologies, and visualize key signaling pathways potentially modulated by this class of compounds.
Comparative Analysis of Isoxazole Analogs
The isoxazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting inhibitory activity against various protein kinases. To understand the potential selectivity of this compound, we have compiled inhibitory concentration (IC50) data from several published studies on close structural analogs. The data is summarized in the table below, comparing the potency of these compounds across different kinase targets.
| Compound ID/Reference | Structure/Description | Target Kinase | IC50 (nM) |
| Analog 1 | 3,4-diaryl-isoxazole | p38α | 450[1] |
| CK1δ | 230[1] | ||
| Analog 2 | Isoxazole-based carboxamide | VEGFR2 | 25.7[2] |
| Analog 3 | 3-benzisoxazolyl-4-indolyl-maleimide | GSK-3β | 0.73[3] |
| Analog 4 | Aminothiazole-substituted oxazole | CDK2 | 1-10[4] |
| Sorafenib (Reference) | Multi-kinase inhibitor | VEGFR2 | 90 |
| Staurosporine (Reference) | Pan-kinase inhibitor | GSK-3β | 72.2[3] |
| CDK2 | ~15 |
Note: The presented data is for structurally related analogs and not for this compound itself. Direct comparative studies are required for a definitive selectivity profile.
Key Signaling Pathways
The identified potential kinase targets for isoxazole derivatives are key components of major signaling pathways implicated in various diseases, including cancer and inflammatory disorders. Understanding these pathways provides context for the potential therapeutic applications and off-target effects of this compound class.
Caption: p38 MAPK Signaling Pathway.
Caption: VEGFR2 Signaling Pathway.
Caption: CDK2 in Cell Cycle Regulation.
Caption: GSK-3β in the Wnt Signaling Pathway.
Experimental Protocols
To assess the inhibitory activity and selectivity of this compound and its analogs, standardized in vitro assays are employed. Below are representative protocols for determining kinase inhibition and receptor binding affinity.
In Vitro Kinase Inhibition Assay (Example: Kinase-Glo® Luminescent Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
1. Materials and Reagents:
-
Purified recombinant kinase (e.g., p38α, VEGFR2, CDK2, GSK-3β).
-
Kinase-specific substrate peptide.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
Test compound (this compound or analogs) dissolved in DMSO.
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ATP solution.
-
White, opaque 96-well or 384-well plates.
-
Multichannel pipette or liquid handling system.
-
Plate reader capable of measuring luminescence.
2. Experimental Workflow:
Caption: In Vitro Kinase Inhibition Assay Workflow.
3. Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).
-
Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Prepare a kinase/substrate mixture in kinase buffer and dispense it into each well.
-
Initiate the kinase reaction by adding ATP to each well at a concentration close to its Km for the specific kinase.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding an equal volume of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Radioligand Binding Assay
This protocol is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Materials and Reagents:
-
Cell membranes or tissues expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [3H]-labeled antagonist).
-
Test compound (this compound or analogs) dissolved in DMSO.
-
Binding buffer (composition is receptor-dependent).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well filter plates.
-
Harvester for rapid filtration.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and the test compound at various concentrations.
-
Incubate the mixture for a sufficient time to reach equilibrium (e.g., 60-120 minutes at a specific temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion
Based on the analysis of structurally related compounds, this compound has the potential to be a multi-kinase inhibitor, with possible activity against p38 MAPK, VEGFR2, CDK2, and GSK-3β. The compiled data from analogs suggests that isoxazole-based compounds can achieve high potency, with some exhibiting nanomolar IC50 values. However, the selectivity profile can vary significantly with minor structural modifications. A definitive assessment of the selectivity of this compound requires direct experimental evidence from a broad panel of kinase assays. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such an evaluation and for interpreting the potential biological impact of this compound. Further investigation is warranted to fully characterize its therapeutic potential and off-target liabilities.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 3-Benzisoxazolyl-4-indolylmaleimides as Potent, Selective Inhibitors of Glycogen Synthase Kinase-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. audreyli.com [audreyli.com]
Independent Verification of the Analgesic Potential of Isoxazole Carboxamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic potential of various isoxazole carboxamide derivatives, supported by experimental data from recent studies. The information is intended to aid researchers and professionals in the field of drug discovery and development in evaluating the therapeutic promise of this class of compounds for pain management.
Overview of Isoxazole Carboxamide Derivatives as Analgesics
Isoxazole carboxamide derivatives have emerged as a promising class of non-opioid analgesic agents.[1][2] Preclinical studies have demonstrated their efficacy in various pain models, suggesting potential for development as alternatives to traditional pain medications.[3][4] The analgesic effects of these derivatives are believed to be mediated through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, modulation of capsaicin receptors, and regulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] This multi-target potential offers a promising avenue for the development of novel analgesics with potentially fewer side effects than existing therapies.[3]
Comparative Analgesic Activity
The following table summarizes the quantitative data on the analgesic activity of selected isoxazole carboxamide derivatives from various studies. This allows for a direct comparison of their potency and efficacy against standard analgesic drugs.
| Derivative Code | Animal Model | Assay | Dose | Comparator | Result | Reference |
| A3 | Mice | Acetic Acid-Induced Writhing | Not specified | Tramadol | Moderate analgesic activity | [1][3] |
| B2 | Mice | Acetic Acid-Induced Writhing & Hot Plate Test | 6 mg/kg | Tramadol | Higher analgesic activity than tramadol | [1][3] |
| CIC-1 | In vitro (HEK293t cells) | Whole-cell patch clamp on AMPA receptors | 16 µM | - | 8-fold inhibition of AMPA receptor activity | [2][5] |
| CIC-2 | In vitro (HEK293t cells) | Whole-cell patch clamp on AMPA receptors | 16 µM | - | 7.8-fold reduction in AMPA receptor activity | [2][5] |
| 2e | Not specified | Not specified | 100 mg/kg | Paracetamol | Significant analgesic activity | [4] |
| 2f | Not specified | Not specified | 100 mg/kg | Paracetamol | Significant analgesic activity | [4] |
| BSM-IIID | Not specified | Eddy's Hot Plate Method | Not specified | - | Good analgesic activity | [6][7] |
| BSM-IIIF | Not specified | Eddy's Hot Plate Method | Not specified | - | Good analgesic activity | [6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent verification and further research.
3.1. Acetic Acid-Induced Writhing Test
This is a widely used visceral pain model to screen for analgesic activity.
-
Animals: Swiss albino mice are typically used.
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compounds (isoxazole carboxamide derivatives) or the standard drug (e.g., tramadol) are administered orally or intraperitoneally.
-
After a specific absorption period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).
-
The number of writhes is counted for a set period (e.g., 20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage of protection or inhibition of writhing is calculated for the test and standard groups relative to the control group. A significant reduction in the number of writhes indicates analgesic activity.[1]
3.2. Hot Plate Test
This method is used to evaluate central analgesic activity.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
The basal reaction time of each mouse to the heat stimulus (e.g., licking of paws or jumping) is recorded by placing it on the hot plate.
-
Animals with a reaction time greater than a cut-off period (e.g., 15 seconds) are excluded.
-
The test compounds or a standard drug are administered.
-
The reaction time is measured again at specific intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
-
Data Analysis: An increase in the reaction time compared to the basal time indicates an analgesic effect. The data is often expressed as the maximum possible effect (MPE).[1]
3.3. Whole-Cell Patch Clamp Electrophysiology on AMPA Receptors
This in vitro technique is used to study the effect of compounds on the function of specific ion channels, in this case, AMPA receptors, which are involved in pain transmission.[2]
-
Cell Line: Human Embryonic Kidney (HEK293t) cells expressing specific AMPA receptor subunits (e.g., GluA2).[2]
-
Procedure:
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single cell.
-
The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
AMPA receptor-mediated currents are evoked by applying glutamate, the natural agonist of these receptors.
-
The test compounds (isoxazole carboxamide derivatives) are then applied to the cell, and the changes in the AMPA-evoked currents are recorded.
-
-
Data Analysis: The percentage of inhibition or potentiation of the AMPA receptor currents by the test compound is determined. Changes in receptor kinetics, such as deactivation and desensitization, are also analyzed.[2][5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways for the analgesic action of isoxazole carboxamide derivatives and a typical experimental workflow for their evaluation.
Caption: Proposed analgesic pathways of isoxazole carboxamide derivatives.
Caption: A typical experimental workflow for analgesic drug discovery.
References
- 1. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy’s Hot Plate Method | SAR Publication [sarpublication.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, critical step of proper disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide, a heterocyclic compound with potential applications in medicinal chemistry.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was identified. The following disposal procedures are based on the general guidelines for the disposal of isoxazole derivatives, aromatic amino carboxamides, and general laboratory chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
II. Waste Segregation and Collection: A Tabled Approach
Proper segregation of waste is the foundation of a safe and compliant disposal process. All waste materials generated during the handling and use of this compound should be categorized as hazardous waste unless explicitly determined otherwise by your institution's EHS office.
| Waste Stream | Description | Recommended Disposal Container | Disposal Route |
| Solid Chemical Waste | Unused or expired this compound powder. | Labeled, sealed, and chemically compatible hazardous waste container. | Collection by a licensed hazardous waste disposal company for incineration. |
| Contaminated Labware (Solid) | Disposable items such as weigh boats, spatulas, and pipette tips that have come into direct contact with the compound. | Labeled hazardous waste bag or container for solid waste. | Collection by a licensed hazardous waste disposal company for incineration. |
| Contaminated Labware (Liquid Waste) | Rinsate from cleaning glassware (e.g., beakers, flasks) that contained the compound. Solvents used to dissolve the compound for experimental use. | Labeled, sealed, and chemically compatible hazardous waste container for liquid organic waste. | Collection by a licensed hazardous waste disposal company for incineration or chemical treatment. |
| Contaminated Personal Protective Equipment (PPE) | Used gloves, disposable lab coats, and any other PPE that is contaminated with the compound. | Labeled hazardous waste bag for solid waste. | Collection by a licensed hazardous waste disposal company for incineration. |
III. Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound and associated waste.
Step 1: Waste Identification and Segregation
-
Identify all waste streams associated with the handling of this compound.
-
Segregate the waste into the categories outlined in the table above: solid chemical waste, contaminated labware (solid and liquid), and contaminated PPE.
Step 2: Containerization and Labeling
-
Use appropriate, leak-proof, and clearly labeled hazardous waste containers for each waste stream.
-
Labels should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The primary hazards associated with the compound (based on similar compounds, this may include "Irritant" and "Harmful if swallowed"). Consult your EHS department for specific labeling requirements.
-
The accumulation start date.
-
Step 3: Storage
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure that the storage area is away from incompatible materials.
Step 4: Scheduling Waste Pickup
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, thereby fostering a culture of safety and environmental stewardship within the laboratory. Always prioritize consultation with your local EHS professionals to ensure full compliance with all applicable regulations.
Personal protective equipment for handling 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide, a compound noted for its potential in cancer cell growth inhibition.[1] Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is required to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the necessary PPE, drawing on general laboratory safety standards and data from structurally related compounds.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes.[2] |
| Face Shield | A face shield should be used in conjunction with safety goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Given the potential for handling a hazardous drug, double gloving is advised.[3][4] The outer glove should be removed and disposed of properly after handling.[3][5] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn. For procedures with a higher risk of splashes, a splash-resistant chemical apron is also recommended.[6] |
| Protective Gown | For compounding, administering, and disposing of the compound, a disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required.[3] | |
| Respiratory Protection | Respirator | If working outside of a certified chemical fume hood or if dust formation is likely, a full-face respirator with an appropriate particle filter should be used.[2] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling procedures are crucial to minimize exposure and maintain the integrity of the compound. The following workflow outlines the key steps for safely handling this compound.
-
Preparation : Before handling the compound, ensure that the designated workspace, typically a certified chemical fume hood, is clean and uncluttered. All necessary equipment, including PPE, should be readily accessible. An emergency eyewash station and safety shower must be in close proximity.[7]
-
Donning PPE : Put on all required personal protective equipment as detailed in the table above. Ensure gloves are properly fitted and cuffs are tucked under the sleeves of the lab coat or gown.
-
Handling in a Controlled Environment : All manipulations of the solid compound should be performed within a chemical fume hood to prevent inhalation of any airborne particles.
-
Weighing : Use a tared, sealed container for weighing to minimize the risk of generating dust.
-
Dissolving : When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
Post-Handling Cleanup : After handling is complete, decontaminate all surfaces and equipment. Carefully remove and dispose of the outer pair of gloves.
-
Doffing PPE : Remove personal protective equipment in the reverse order it was put on, being careful to avoid self-contamination. Wash hands thoroughly with soap and water after removing all PPE.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Collection : All solid waste, including empty containers, contaminated gloves, and disposable gowns, should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unused solutions containing the compound should be collected in a designated, sealed hazardous waste container. Do not pour any solutions down the drain.
-
Disposal Protocol : All waste must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
